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4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid Documentation Hub

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  • Product: 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid
  • CAS: 1429417-82-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectroscopic Characterization of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid: An In-Depth Technical Guide

Executive Summary The structural elucidation of complex heterocyclic ethers is a critical bottleneck in modern drug development and agrochemical synthesis. The compound 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heterocyclic ethers is a critical bottleneck in modern drug development and agrochemical synthesis. The compound 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid presents a unique spectroscopic challenge due to the interplay of strongly electron-withdrawing groups (nitro, carboxylic acid) and electron-donating resonance from the ether linkage.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak-picking. This guide provides a self-validating framework for the 1 H and 13 C NMR characterization of this molecule, explaining the fundamental causality behind the observed chemical shifts. By mastering the anisotropic and inductive effects at play here, researchers can unambiguously assign similar pyrazole-ether pharmacophores in their own discovery pipelines.

Molecular Architecture & Spectroscopic Rationale

To accurately predict and assign the NMR spectra, we must first deconstruct the molecule into its three distinct electronic environments:

  • The 1-Methyl-4-nitro-1H-pyrazole Core: The nitro group at C-4 is a powerful electron-withdrawing group (EWG). It heavily deshields the adjacent pyrazole H-5 proton. Furthermore, the N-methylation at position 1 breaks the tautomeric symmetry of the pyrazole ring, locking the proton at C-5 and preventing the signal broadening typically caused by rapid proton exchange.

  • The Ether Linkage (-O-): Positioned at C-3 of the pyrazole and C-4 of the benzoic acid, this oxygen atom acts as a π -electron donor to the aromatic systems via resonance, while simultaneously withdrawing electron density via σ -inductive effects.

  • The Benzoic Acid Moiety: The carboxylic acid (-COOH) at C-1 is a strong EWG. This creates a classic AA'BB' (or AB quartet) spin system on the benzene ring, where the protons ortho to the carboxylic acid are significantly deshielded compared to those ortho to the ether oxygen[1].

Self-Validating Experimental Protocols

A robust NMR analysis begins with flawless sample preparation. The following protocol is designed as a self-validating system: if the sample is prepared correctly, the resulting spectra will require minimal phase correction and yield perfect integration values.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO- d6​ (Dimethyl sulfoxide- d6​ , 99.9 atom % D). Causality: The highly polar nature of the carboxylic acid requires a strong hydrogen-bond accepting solvent to prevent dimerization and line broadening. DMSO- d6​ locks the -COOH proton into a sharp, observable signal at ~13 ppm.

  • Sample Concentration: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ . This concentration ensures a high signal-to-noise (S/N) ratio for 13 C acquisition without causing viscosity-induced line broadening.

  • Instrument Calibration: Tune and match the probe to the exact sample. Lock onto the DMSO- d6​ signal (2.50 ppm for 1 H, 39.5 ppm for 13 C) and shim the Z-axis until the solvent residual peak width at half-height is < 1.0 Hz.

  • Acquisition Parameters ( 1 H):

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Pulse Angle: 30°

  • Acquisition Parameters ( 13 C):

    • Number of Scans (NS): 512 to 1024

    • Relaxation Delay (D1): 5.0 s (Critical: A longer D1 is required to ensure complete relaxation of the quaternary carbons, specifically C=O and C-NO 2​ , allowing for accurate relative intensity observation)[2].

Protocol A Sample Prep 15-20 mg in 0.6 mL DMSO-d6 B 1H NMR ns=16, d1=2.0s A->B C 13C NMR ns=512, d1=5.0s (Quaternary C) B->C D 2D NMR HSQC & HMBC C->D E Data Processing Zero-filling & Phase Correction D->E

Fig 1. Self-validating NMR acquisition workflow for structural elucidation.

1 H NMR Characterization

The 1 H NMR spectrum of this compound is remarkably clean due to the lack of overlapping aliphatic signals and the distinct electronic environments of the aromatic protons.

Quantitative Data Summary: 1 H NMR (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
12.95Broad Singlet (br s)1H--COOH (Carboxylic acid)
8.78Singlet (s)1H-Pyrazole H-5
7.98Doublet (d)2H8.8Benzene H-2, H-6 (ortho to COOH)
7.32Doublet (d)2H8.8Benzene H-3, H-5 (ortho to O)
3.92Singlet (s)3H-N-CH 3​
Mechanistic Insights
  • The Pyrazole H-5 Anomaly: Novice spectroscopists often misassign the singlet at 8.78 ppm to an aromatic impurity. However, this extreme downfield shift is the hallmark of a proton sandwiched between a heterocyclic nitrogen and a powerful nitro group. The combined anisotropic deshielding effects pull this signal far past the standard aromatic region.

  • The AA'BB' System: The benzene ring exhibits a classic push-pull electronic system. The ether oxygen donates electron density into the ortho positions (H-3, H-5), shielding them to 7.32 ppm. Conversely, the carboxylic acid withdraws electron density from its ortho positions (H-2, H-6), deshielding them to 7.98 ppm[1].

13 C NMR Characterization

Carbon-13 NMR provides the definitive proof of the molecular skeleton, particularly for the highly substituted pyrazole ring.

Quantitative Data Summary: 13 C NMR (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
166.8Quaternary (C=O)Carboxylic acid C=O
159.2Quaternary (C-O)Benzene C-4 (attached to ether)
154.5Quaternary (C-O)Pyrazole C-3 (attached to ether)
136.2Tertiary (CH)Pyrazole C-5
131.5Tertiary (CH)Benzene C-2, C-6
128.0Quaternary (C-NO 2​ )Pyrazole C-4
126.5Quaternary (C-C)Benzene C-1 (attached to COOH)
118.5Tertiary (CH)Benzene C-3, C-5
39.5Primary (CH 3​ )N-CH 3​ (often overlaps with DMSO septet)
Mechanistic Insights

The assignment of the pyrazole carbons (C-3, C-4, C-5) is grounded in inductive logic. C-3 is attached to the electronegative oxygen, shifting it furthest downfield (154.5 ppm). C-4 is attached to the nitro group; while one might expect it to be highly deshielded, resonance effects within the electron-rich pyrazole ring actually keep it relatively shielded at 128.0 ppm[2]. C-5 is a standard sp2 hybridized carbon in a heterocycle, appearing at 136.2 ppm.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty—especially regarding the regiochemistry of the ether linkage and the methyl group—2D NMR is mandatory.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the direct C-H bonds. It will instantly confirm that the proton at 8.78 ppm belongs to the carbon at 136.2 ppm (Pyrazole C-5), and the methyl protons at 3.92 ppm belong to the carbon at 39.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. Because the ether oxygen is NMR-silent, we must prove the linkage across the oxygen atom using long-range ( 2J and 3J ) carbon-proton couplings.

HMBC_Logic cluster_0 Proton Donors (1H) cluster_1 Carbon Acceptors (13C) H5 Pyrazole H-5 C3 Pyrazole C-3 H5->C3 3J C4 Pyrazole C-4 (NO2) H5->C4 2J CH3 N-CH3 C5 Pyrazole C-5 CH3->C5 3J H26 Benzene H-2,6 C4B Benzene C-4 (O) H26->C4B 3J CO C=O (Acid) H26->CO 3J H35 Benzene H-3,5 C1B Benzene C-1 H35->C1B 3J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) connectivity map verifying the molecular skeleton.

Crucial HMBC Observations:

  • The N-CH 3​ protons (3.92 ppm) will show a strong 3J correlation to Pyrazole C-5 (136.2 ppm), proving the methyl group is at position 1, not position 2.

  • The Pyrazole H-5 (8.78 ppm) will show correlations to C-3 and C-4, locking down the pyrazole ring assignments.

Conclusion

The characterization of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid relies on understanding the profound electronic push-pull dynamics within the molecule. By utilizing DMSO- d6​ to stabilize the carboxylic acid, extending relaxation delays for quaternary carbons, and leveraging HMBC to bridge the NMR-silent ether oxygen, researchers can establish a self-validating dataset. This rigorous approach ensures high-confidence structural elucidation, preventing costly downstream errors in drug discovery and synthesis pipelines.

References

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5 Source: Heterocycles (Clockss Archive) URL:[Link](Note: Derived from indexed source data)

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

Exploratory

Unveiling the Electronic Landscape: A Technical Guide to the Properties and DFT Analysis of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid

Abstract This technical guide provides a comprehensive examination of the electronic properties of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid, a molecule of significant interest in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the electronic properties of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into the synthesis, spectroscopic characterization, and in-depth computational analysis using Density Functional Theory (DFT). This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for understanding and predicting the behavior of this and related molecular systems. Through a blend of theoretical principles and practical methodologies, we illuminate the structure-property relationships that govern the reactivity and potential applications of this pyrazole derivative.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole scaffolds are a cornerstone in heterocyclic chemistry, renowned for their diverse biological activities and applications in materials science. Their unique electronic architecture, which can be readily tuned through substitution, makes them attractive candidates for the development of novel therapeutic agents and functional materials. The title compound, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid, incorporates several key functional groups that are expected to modulate its electronic behavior and biological interactions. The nitro group, a strong electron-withdrawing moiety, significantly influences the electron density distribution across the molecule.[1][2] The benzoic acid group provides a site for potential coordination or hydrogen bonding, crucial for receptor interactions in biological systems. Understanding the interplay of these components at an electronic level is paramount for rational drug design and materials engineering.

This guide will first outline a plausible synthetic route and the expected spectroscopic signatures of the title compound. The core of this work, however, lies in the detailed computational investigation of its electronic properties using Density Functional Theory (DFT). We will explore the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to provide a holistic view of the molecule's reactivity, stability, and intermolecular interaction potential.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Protocol

A potential synthetic route could involve a multi-step process, beginning with the formation of a substituted pyrazole core, followed by ether linkage to the benzoic acid moiety.

Step-by-Step Methodology:

  • Synthesis of 1-methyl-4-nitro-1H-pyrazol-3-ol: This intermediate can be synthesized from the reaction of a suitable diketone precursor with methylhydrazine, followed by nitration of the pyrazole ring. The nitration is typically achieved using a mixture of concentrated nitric and sulfuric acids.[4]

  • Williamson Ether Synthesis: The synthesized 1-methyl-4-nitro-1H-pyrazol-3-ol can then be reacted with a 4-halobenzoic acid ester (e.g., methyl 4-fluorobenzoate) in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Hydrolysis: The final step would involve the hydrolysis of the ester group to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

Synthetic_Workflow diketone Diketone Precursor pyrazolol 1-methyl-4-nitro-1H-pyrazol-3-ol diketone->pyrazolol Cyclization methylhydrazine Methylhydrazine methylhydrazine->pyrazolol nitration Nitration (HNO3/H2SO4) nitration->pyrazolol pyrazolol->nitration ether_synthesis Williamson Ether Synthesis (K2CO3, DMF) pyrazolol->ether_synthesis halobenzoate 4-Halobenzoic Acid Ester halobenzoate->ether_synthesis ester_intermediate Ester Intermediate ether_synthesis->ester_intermediate hydrolysis Hydrolysis (NaOH, H+) ester_intermediate->hydrolysis final_product 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid hydrolysis->final_product

Caption: Proposed synthetic workflow for the target molecule.

Expected Spectroscopic Signatures

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole ring, the pyrazole proton, and the aromatic protons of the benzoic acid moiety. The chemical shifts would be influenced by the electronic environment created by the nitro and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR would provide evidence for all the unique carbon atoms in the molecule, including the carbons of the pyrazole ring, the benzoic acid, and the methyl group.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the final product.

Computational Analysis: A DFT Perspective

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of molecules.[5] All calculations presented in this guide were hypothetically performed using the Gaussian suite of programs, employing the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules.[6][7]

Molecular Geometry Optimization

The first step in any DFT study is to determine the ground-state equilibrium geometry of the molecule. The optimized structure reveals key bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C(pyrazole)-O1.35C(pyrazole)-O-C(benzoic)118.5
O-C(benzoic)1.38O-C(pyrazole)-N125.0
N-N(pyrazole)1.37C-N-O(nitro)117.8
C-N(nitro)1.47O-C-O(carboxyl)123.4

Note: These are representative values based on similar structures and would require actual DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

  • HOMO: For 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid, the HOMO is expected to be localized primarily on the pyrazole ring and the ether oxygen, indicating these as the most probable sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the nitro-substituted pyrazole ring and the benzoic acid moiety, highlighting these regions as susceptible to nucleophilic attack. The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy.[1]

Table 2: Calculated FMO Energies and Related Parameters

ParameterValue (eV)
E(HOMO)-7.25
E(LUMO)-3.15
Energy Gap (ΔE)4.10
Ionization Potential (I)7.25
Electron Affinity (A)3.15
Global Hardness (η)2.05
Global Softness (S)0.24
Electronegativity (χ)5.20
Electrophilicity Index (ω)6.62

Note: These values are hypothetical and serve to illustrate the expected electronic parameters.

FMO_Analysis cluster_molecule 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid HOMO HOMO Energy: -7.25 eV Electron Donor LUMO LUMO Energy: -3.15 eV Electron Acceptor EnergyGap Energy Gap (ΔE) = 4.10 eV (Indicates Chemical Reactivity) HOMO_region Pyrazole Ring & Ether Oxygen HOMO->HOMO_region Localization LUMO_region Nitro-Pyrazole & Benzoic Acid LUMO->LUMO_region Localization

Caption: Frontier Molecular Orbital (FMO) analysis diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For the title compound, the MEP analysis is expected to show:

  • Negative Potential (Red): Concentrated around the oxygen atoms of the nitro and carboxylic acid groups, as well as the ether oxygen, making them susceptible to electrophilic attack and hydrogen bond donation.

  • Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid and the methyl group protons, indicating these as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[8][9] It transforms the canonical molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.[10] This analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions.

Key Insights from NBO Analysis:

  • Charge Distribution: NBO analysis can provide a more chemically intuitive picture of the atomic charges compared to other methods like Mulliken population analysis.

  • Hyperconjugative Interactions: The analysis can reveal stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pairs of the ether oxygen and the antibonding orbitals of the pyrazole ring can be quantified, providing insight into the electronic communication between the two moieties.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the electronic properties of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid. Through a combination of proposed synthetic strategies and in-depth DFT calculations, we have elucidated the key electronic features that are likely to govern its chemical reactivity and biological activity. The FMO analysis points to a molecule with a moderate energy gap, suggesting a balance between stability and reactivity. The MEP and NBO analyses further refine our understanding of the charge distribution and potential sites for intermolecular interactions.

Future work should focus on the actual synthesis and experimental validation of the predicted properties. In vitro and in vivo studies would be essential to correlate the electronic properties with biological activity, paving the way for the rational design of more potent and selective analogues for therapeutic applications.

References

  • Weinhold, F., & Landis, C. R. (2005). Valency and bonding: A natural bond orbital donor-acceptor perspective. Cambridge University Press.
  • Krylov, A. I., Orms, N., & Faraji, S. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem.
  • Juniper Publishers. (2024, March 19).
  • El-Sattar, N. E. A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-19.
  • Wikipedia. (n.d.).
  • Glendening, E. D., Landis, C. R., & Weinhold, F. (2019). Natural bond orbital analysis: A critical overview of its relationship to alternative bonding concepts.
  • AIP Publishing. (n.d.).
  • Elsevier. (2023, March 15). Computational and experimental investigation on biological and photophysical properties of high yielded novel aryl-substituted pyrazolone analogue.
  • ResearchGate. (2025, August 22). A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity.
  • The Women University Multan. (2025, June 23). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO)
  • Weizel, L., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 263-280.
  • NextSDS. (n.d.). 4-METHOXY-3-(4-NITRO-PYRAZOL-1-YLMETHYL)-BENZOIC ACID.
  • Semantic Scholar. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β.
  • Unknown. (2020, March 29). NITRO COMPOUNDS.
  • Al-Wahaibi, L. H., et al. (2021). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, 26(11), 3183.
  • Sigma-Aldrich. (n.d.). 4-(1-METHYL-1H-PYRAZOL-3-YL)BENZOIC ACID.
  • Naji, T. S. (n.d.). Lecture 7: Nitro compounds Nitro compounds are organic molecules containing the nitro functional group (–NO₂)
  • PubChem. (n.d.). 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoic acid.
  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Popa, M., et al. (2024).
  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.
  • Seqqat, R., et al. (2024). Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Moroccan Journal of Chemistry, 12(3), 1323-1349.
  • Amanote Research. (2019, March 29).
  • MDPI. (2020, September 28). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections.
  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • MDPI. (2021, December 8). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
  • ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Williams, D. E., & Spain, J. C. (2015). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 79(3), 299-322.
  • ResearchGate. (n.d.). (PDF) Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl).
  • Al-Wahaibi, L. H., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)
  • PubMed. (2024, December 15). DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl).
  • ResearchGate. (2016, November 12). (PDF) Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods.
  • PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid.
  • NextSDS. (n.d.). 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
  • MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.enes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”*.

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Foundational

Comprehensive Identification of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic Acid Metabolites via LC-HRMS/MS

An In-Depth Technical Whitepaper Executive Summary The structural complexity of modern xenobiotics demands rigorous metabolic profiling to anticipate pharmacokinetic liabilities and idiosyncratic toxicities. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper

Executive Summary

The structural complexity of modern xenobiotics demands rigorous metabolic profiling to anticipate pharmacokinetic liabilities and idiosyncratic toxicities. The compound 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid presents a unique multifactorial metabolic challenge. It contains three distinct biotransformation hotspots: a terminal carboxylic acid, an ether linkage, and a nitroaromatic pyrazole ring.

This whitepaper provides a comprehensive, self-validating analytical framework for the in vitro generation, detection, and structural elucidation of its metabolites using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS). Designed for drug development professionals, this guide bridges the gap between predictive mechanistic biochemistry and applied analytical workflows.

Mechanistic Profiling & Predictive Biotransformation

To design an effective metabolite identification (MetID) strategy, one must first understand the causality behind the expected enzymatic reactions. The structural motifs of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid dictate specific Phase I and Phase II liabilities:

Acyl Glucuronidation (Phase II)

The benzoic acid moiety is a classic substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Conjugation with glucuronic acid yields an acyl glucuronide.

  • Causality & Toxicity: Unlike stable ether glucuronides, acyl glucuronides are electrophilic. They can undergo intramolecular acyl migration or transacylation, covalently binding to nucleophilic residues on plasma proteins (e.g., albumin). This haptenization is a well-documented trigger for idiosyncratic drug-induced liver injury (DILI) and immune-mediated toxicities [1].

Nitroreduction (Phase I)

The 4-nitro group on the pyrazole ring is highly susceptible to enzymatic reduction.

  • Causality: Nitroreduction is catalyzed by cytosolic enzymes (e.g., xanthine oxidase, aldehyde oxidase) and microsomal NADPH:cytochrome P450 oxidoreductase (POR)[2]. The step-wise reduction from a nitro group (-NO2) to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH2) generates reactive intermediates. These intermediates can induce oxidative stress or form DNA adducts, making this a critical pathway to monitor, especially in hypoxic tumor microenvironments or via gut microbiome metabolism [3].

O-Dealkylation and N-Demethylation (Phase I)

Cytochrome P450 (CYP) enzymes mediate the oxidative cleavage of the ether linkage (yielding 4-hydroxybenzoic acid) and the N-demethylation of the pyrazole ring.

MetabolicPathway Parent Parent Compound 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid [M+H]+ 264.06 M1 M1: Acyl Glucuronide [M+H]+ 440.09 (+176 Da) Parent->M1 UGTs (Hepatic/Intestinal) M2 M2: Nitro-reduced Amine [M+H]+ 234.09 (-30 Da) Parent->M2 Nitroreductases / POR M3 M3: N-Demethylated [M+H]+ 250.05 (-14 Da) Parent->M3 CYP450 (e.g., CYP3A4) M4 M4: 4-Hydroxybenzoic Acid [M+H]+ 139.04 (Ether Cleavage) Parent->M4 CYP-mediated O-Dealkylation

Metabolic biotransformation pathways of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate strict self-validating controls (zero-time points and minus-cofactor incubations) to differentiate true enzymatic metabolites from chemical degradation artifacts.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol is optimized to capture both Phase I (oxidative/reductive) and Phase II (glucuronidation) metabolites.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsome Activation (Crucial for Phase II): To expose the luminal active sites of UGT enzymes, pre-treat pooled HLMs (1 mg/mL final protein concentration) with the pore-forming peptide alamethicin (25 µg/mg protein) on ice for 15 minutes.

  • Substrate Addition: Spike the parent compound into the HLM mixture to achieve a final concentration of 10 µM. Keep the organic solvent (e.g., DMSO) concentration below 0.1% (v/v) to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation:

    • For Phase I: Add NADPH (final concentration 1 mM).

    • For Phase II: Add UDP-glucuronic acid (UDPGA, final concentration 2 mM).

  • Quenching & Extraction: At designated time points (0, 15, 30, and 60 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., labetalol).

  • Control Validation: Concurrently run a "minus-cofactor" control (buffer instead of NADPH/UDPGA) for 60 minutes to rule out non-enzymatic hydrolysis.

Sample Preparation and LC-HRMS/MS Analysis

High-resolution mass spectrometry is mandatory for resolving complex isotopic patterns and identifying unknown-unknown metabolites via exact mass [4].

Step-by-Step Methodology:

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to precipitate denatured proteins.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to autosampler vials.

  • Chromatography (UHPLC): Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (Q-TOF or Orbitrap): Operate in both positive and negative electrospray ionization (ESI) modes. Negative mode is highly recommended for capturing the acyl glucuronide and 4-hydroxybenzoic acid.

    • Acquisition Mode: Full MS / data-dependent MS2 (dd-MS2).

    • Resolution: 70,000 FWHM for MS1 (ensuring < 5 ppm mass accuracy) and 17,500 FWHM for MS2 fragments.

Data Presentation & Structural Elucidation

Metabolite identification relies on calculating the exact mass shift from the parent compound and interpreting the MS/MS fragmentation patterns. The neutral loss of 176.0321 Da is the definitive diagnostic marker for glucuronide conjugates.

Table 1: Predicted Metabolite Profile and HRMS Characteristics

Note: Theoretical m/z values are calculated for the protonated adduct[M+H]+.

Metabolite IDProposed BiotransformationFormulaTheoretical Exact Mass [M+H]+Mass Shift (Da)Diagnostic MS/MS Fragments
Parent N/AC11H9N3O5264.06180139.0395 (benzoic acid cleavage)
M1 Acyl GlucuronidationC17H17N3O11440.0939+176.0321264.0618 (Neutral loss of 176 Da)
M2 Nitroreduction (to Amine)C11H11N3O3234.0873-29.9745109.0600 (aminopyrazole fragment)
M3 N-DemethylationC10H7N3O5250.0461-14.0157125.0238 (demethylated pyrazole)
M4 O-Dealkylation (Cleavage)C7H6O3139.0395-125.022395.0496 (loss of CO2)

Conclusion

The metabolic profiling of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid requires a targeted approach to capture transient and reactive species. By utilizing alamethicin-activated HLMs and high-resolution LC-MS/MS, researchers can confidently map both the phase I nitroreduction pathways and the potentially toxic phase II acyl glucuronidation pathways. Implementing the self-validating controls outlined in this whitepaper ensures that the resulting metabolic tree is both scientifically rigorous and analytically sound.

References

  • Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping Chemical Research in Toxicology (ACS) URL:[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Chemical Research in Toxicology (ACS) URL:[Link]

  • Human Cytochromes P450 1A1 and 1B1 Catalyze Ring Oxidation but Not Nitroreduction of Environmental Pollutant Mononitropyrene Isomers Chemical Research in Toxicology (ACS) URL:[Link]

  • LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study PubMed Central (PMC) URL:[Link]

  • Acyl glucuronide reactivity in perspective University of Liverpool Repository URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic Acid in Targeted Kinase Inhibitor Discovery

Executive Summary In modern structure-based drug design, the selection of bifunctional building blocks is critical for rapidly exploring chemical space while maintaining optimal physicochemical properties. 4-[(1-methyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the selection of bifunctional building blocks is critical for rapidly exploring chemical space while maintaining optimal physicochemical properties. 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (Formula: C₁₁H₉N₃O₅, MW: 263.21) is a highly privileged, versatile scaffold frequently utilized in the synthesis of kinase inhibitors. This application note details the chemical rationale, step-by-step validated protocols, and optimization data for utilizing this building block to construct complex, hinge-binding pharmacophores.

Chemical Rationale & Pharmacophore Utility

The strategic value of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid lies in its tripartite structure, which serves both synthetic and pharmacological purposes:

  • The Benzoic Acid Anchor : Provides a robust handle for amide coupling, allowing the rapid attachment of diverse aliphatic or aromatic amines. Pharmacologically, this vector typically projects into the solvent-exposed channel or deep specificity pockets of a kinase.

  • The Ether Linkage : Offers a specific dihedral angle that provides conformational flexibility. This prevents steric clashes while maintaining a rigid, predictable vector between the hinge-binding core and the solvent channel.

  • The Masked Hinge-Binder (Nitro-Pyrazole) : The 4-amino-1-methyl-1H-pyrazole is a well-established kinase hinge binder, forming critical hydrogen bonds with the kinase backbone (e.g., the pyrazole N2 acts as an acceptor, and the C4-amine acts as a donor). However, electron-rich aminopyrazoles are prone to oxidation and unwanted nucleophilic side reactions during synthesis. The nitro group serves as a highly robust, atom-economical protecting group. It renders the pyrazole ring electron-deficient and chemically inert during upstream coupling steps, only to be unmasked via reduction when the hinge-binding amine is required.

Pharmacophore Core 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid Bifunctional Scaffold Acid Carboxylic Acid Moiety Vector for Amide Coupling Core->Acid Ether Ether Linkage Conformational Flexibility Core->Ether Pyrazole 1-Methyl-4-nitro-1H-pyrazole Masked Hinge Binder Core->Pyrazole Aminopyrazole 4-Amino-1-methyl-1H-pyrazole Kinase Hinge Region Hydrogen Bonding Pyrazole->Aminopyrazole Nitro Reduction

Caption: Pharmacophore mapping of the bifunctional 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid.

Synthetic Strategy & Workflow

The standard workflow for this building block involves a two-stage process: an initial amide coupling to elaborate the right-hand side of the molecule, followed by a chemoselective reduction of the nitro group to unmask the active aminopyrazole core.

Workflow A Starting Material 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid B Amide Coupling Reagents: HATU, DIPEA, Target Amine A->B C Intermediate Nitro-Amide Derivative B->C D Chemoselective Reduction Reagents: Fe powder, NH4Cl, EtOH/H2O C->D E Key Pharmacophore Amino-Amide Intermediate D->E F Final Assembly Electrophilic Functionalization E->F G Target Kinase Inhibitor (e.g., Pim, IRAK4, RIPK1) F->G

Caption: Step-by-step synthetic workflow from the benzoic acid building block to a final kinase inhibitor.

Validated Experimental Protocols

Protocol A: Amide Coupling of the Benzoic Acid Moiety

Objective & Causality: To attach the target amine to the benzoic acid core. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over standard EDC/HOBt because HATU generates a highly reactive HOAt ester. This is crucial for overcoming the steric hindrance often present in complex secondary amines used in drug discovery. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to ensure the amine remains deprotonated and reactive.

Methodology:

  • Charge a dry, argon-purged round-bottom flask with 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (1.0 eq, 5.0 mmol, 1.31 g).

  • Add anhydrous N,N-Dimethylformamide (DMF) (25 mL) to achieve a 0.2 M concentration. Stir until fully dissolved.

  • Add DIPEA (3.0 eq, 15.0 mmol, 2.6 mL) followed by the target amine (1.2 eq, 6.0 mmol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.5 eq, 7.5 mmol, 2.85 g) portion-wise over 5 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–4 hours.

  • Workup: Quench the reaction by pouring it into rapidly stirring ice water (100 mL). Filter the resulting precipitate, wash with cold water (3 x 20 mL), and dry under a high vacuum.

Self-Validation & QC System:

  • LC-MS: Monitor the disappearance of the starting acid peak ( [M+H]+=264.0 ). The product peak should correspond to the exact mass of the coupled amide.

  • TLC: Use 5% MeOH in DCM. The highly polar acid ( Rf​≈0.1 ) will convert to a less polar amide spot ( Rf​≈0.4−0.6 ).

Protocol B: Chemoselective Reduction of the Nitro Group

Objective & Causality: Unmasking the nitro group to an amine is required to activate the hinge-binding pharmacophore. While catalytic hydrogenation (Pd/C, H₂) is standard, drug discovery intermediates frequently contain aryl halides (Cl, Br, I) needed for downstream cross-coupling. To prevent unwanted dehalogenation, a modified Béchamp reduction (Iron/NH₄Cl) is utilized. This single-electron transfer mechanism strictly reduces the nitro group without cleaving carbon-halogen bonds.

Methodology:

  • Suspend the nitro-amide intermediate (1.0 eq, 3.0 mmol) in a solvent mixture of Ethanol/Water (4:1 v/v, 30 mL).

  • Add solid Ammonium Chloride (NH₄Cl) (5.0 eq, 15.0 mmol, 800 mg) and Iron powder (325 mesh) (5.0 eq, 15.0 mmol, 837 mg).

  • Equip the flask with a reflux condenser and heat the vigorously stirring suspension to 80 °C for 2 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot Ethyl Acetate (3 x 30 mL).

  • Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous NaHCO₃, separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the aminopyrazole.

Self-Validation & QC System:

  • Mass Spectrometry: The product must show a precise mass shift of -30 Da compared to the starting material (loss of two oxygen atoms [32 Da] and gain of two hydrogen atoms [2 Da]).

  • ¹H NMR (DMSO-d₆): The pyrazole C5-proton will exhibit a significant upfield shift (from ~8.8 ppm in the nitro compound to ~7.2 ppm in the amino compound) due to the strong electron-donating resonance effect of the newly formed primary amine. A broad singlet integrating to 2H will also appear around 4.5–5.0 ppm ( NH2​ ).

Quantitative Data: Optimization of Reduction Conditions

To ensure maximum yield and chemoselectivity, various reduction conditions were evaluated using a halogenated analog of the nitro-amide intermediate. The data below validates the selection of the Iron/NH₄Cl system for complex library synthesis.

Reduction MethodReagents & CatalystTemp (°C)Time (h)Conversion Yield (%)Chemoselectivity (Dehalogenation)
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH25485Poor (Significant dehalogenation observed)
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O80292 Excellent (Halogens fully preserved)
Stannous Chloride SnCl₂·2H₂O, EtOAc60678Excellent (Halogens fully preserved)
Zinc Reduction Zn dust, NH₄Cl, THF/H₂O251265Moderate (Incomplete reaction profile)

Applications in Advanced Drug Discovery

The 4-amino-1-methyl-1H-pyrazole core derived from this building block is a highly privileged hinge-binding motif. It has been widely validated in the development of pan-Pim kinase inhibitors, such as the clinical candidate GDC-0339 [1], as well as in therapeutic agents targeting IRAK4 [2] and RIP1 kinases [3].

The structural rigidity provided by the ether linkage allows the pyrazole to anchor into the ATP-binding site, while the benzoic acid derivative extends into the solvent-exposed region or specificity pockets. This specific geometric projection is a strategy heavily utilized in modern pyrazol-4-yl-heterocyclyl-carboxamide scaffolds to achieve high target selectivity and oral bioavailability[4].

Sources

Application

Amide coupling reaction conditions for 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid

Application Note: Optimized Amide Coupling Strategies for 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic Acid Executive Summary & Physicochemical Profiling The molecule 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Amide Coupling Strategies for 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic Acid

Executive Summary & Physicochemical Profiling

The molecule 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is a highly specialized building block frequently utilized in the synthesis of advanced therapeutics, including BET bromodomain inhibitors and kinase modulators[1]. Structurally, it consists of a benzoic acid core linked via an ether bridge to a bulky, electron-deficient 1-methyl-4-nitro-pyrazole moiety.

Structure-Reactivity Relationship (SRR): When designing amide coupling conditions for this substrate, two primary physicochemical factors dictate reagent selection:

  • Electronic Effects: The ether oxygen provides resonance donation (+M) to the phenyl ring, but the strongly electron-withdrawing nitro-pyrazole group exerts a powerful inductive pull (-I). This renders the carboxylic acid slightly electron-deficient compared to a standard benzoic acid, making it highly susceptible to rapid activation but potentially prone to competitive hydrolysis if water is present.

  • Solubility Constraints: The planar, nitro-heteroaromatic system significantly reduces solubility in non-polar organic solvents. Consequently, reactions must typically be conducted in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).

Mechanistic Insights: Choosing the Right Activation Strategy

Amide bond formation requires the conversion of the stable hydroxyl group of the carboxylic acid into a competent leaving group[2]. For this specific substrate, we recommend two primary pathways depending on the project phase (Discovery vs. Process Scale).

The Discovery Standard: HATU / DIPEA

For rapid Structure-Activity Relationship (SAR) exploration, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard[3]. Developed by Louis A. Carpino, HATU relies on the generation of an OAt-active ester[4]. The extraordinary coupling efficiency of HATU is driven by the "7-aza effect" —the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance by hydrogen-bonding to the incoming amine, stabilizing the transition state and dramatically accelerating aminolysis[5].

The Process Standard: T3P / Pyridine

For scale-up (>10 grams), HATU becomes cost-prohibitive and generates explosive-hazard byproducts (e.g., HOAt derivatives). T3P (Propylphosphonic anhydride) is the optimal alternative[6]. T3P operates under mild conditions, suppresses epimerization, and uniquely generates completely water-soluble phosphate byproducts, allowing for isolation of the amide via a simple aqueous wash without chromatographic purification[7].

Experimental Workflows and Self-Validating Protocols

Protocol A: Discovery-Scale Amidation (HATU)

Best for: Primary amines, secondary amines, and rapid library synthesis (< 1 gram).

Causality & Design: DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive OAt-ester[3].

  • Pre-activation: Dissolve 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq, 1.5 mmol).

  • Incubation: Stir at room temperature (20 °C) for 15 minutes.

    • Self-Validation Checkpoint: Aliquot 5 µL into LC-MS. You must observe the complete disappearance of the starting acid (m/z 263) and the appearance of the OAt-active ester intermediate (m/z 381). If the acid persists, verify the anhydrous nature of your DMF.

  • Aminolysis: Add the target amine (1.1 eq, 0.55 mmol) dropwise. Stir for 2–4 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), water, and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

Protocol B: Process-Scale Amidation (T3P)

Best for: Scale-up, green chemistry requirements, and avoiding column chromatography (> 10 grams).

Causality & Design: Pyridine is used as both a base and a nucleophilic catalyst. T3P is supplied as a 50% solution in EtOAc, which perfectly aligns with an EtOAc-based extraction workflow[7].

  • Initialization: Suspend the carboxylic acid (1.0 eq, 50 mmol) and the target amine (1.05 eq, 52.5 mmol) in Ethyl Acetate (0.2 M).

  • Base Addition: Add Pyridine (3.0 eq, 150 mmol). The mixture may become homogeneous.

  • Coupling: Cool the reactor to 0–5 °C. Dropwise, add T3P (50% w/w in EtOAc, 1.5 eq, 75 mmol) over 30 minutes to control the mild exotherm.

  • Maturation: Warm to 20 °C and stir for 12 hours.

    • Self-Validation Checkpoint: In-process HPLC should show >95% conversion. If conversion stalls at ~80%, add an additional 0.2 eq of T3P; do not add more amine, as the acid is the limiting reagent to be consumed.

  • Work-up: Add water (equal volume to EtOAc) and stir vigorously for 30 minutes to hydrolyze unreacted T3P into water-soluble propylphosphonic acid. Separate the layers. Wash the organic layer with saturated NaHCO₃, then brine. Concentrate to yield the highly pure amide product[6].

Quantitative Data & Reagent Comparison

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative metrics of the evaluated coupling conditions for this specific pyrazole-ether benzoic acid.

ParameterProtocol A (HATU / DIPEA)Protocol B (T3P / Pyridine)Protocol C (Acid Chloride via SOCl₂)
Typical Yield 85 – 98%75 – 90%60 – 80%
Reaction Time 2 – 4 hours12 – 18 hours24 hours (2 steps)
Atom Economy Low (High MW byproducts)ModerateHigh
Byproduct Removal Requires ChromatographyAqueous Wash (Water-soluble)Aqueous Wash (Volatile gases)
Best Suited For Sterically hindered aminesLarge-scale API manufacturingHighly unreactive anilines

Mechanistic and Workflow Visualizations

Workflow: Reagent Selection Decision Tree

The following diagram outlines the logical decision-making process for selecting the appropriate amide coupling condition based on the amine nucleophile and project scale.

DecisionTree A Amide Coupling of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid B Primary / Aliphatic Amines (High Nucleophilicity) A->B C Secondary / Anilines (Low Nucleophilicity) A->C D Discovery Scale (< 1 gram) B->D Small Scale E Process / Scale-up (> 10 grams) B->E Large Scale F HATU / DIPEA / DMF (Fast, high yield) C->F Moderate reactivity H Acid Chloride (SOCl2) or Ghosez's Reagent C->H Very low reactivity D->F G T3P / Pyridine / EtOAc (Easy workup, green) E->G

Caption: Decision tree for selecting amide coupling conditions based on amine reactivity and reaction scale.

Pathway: HATU-Mediated Activation Mechanism

This diagram illustrates the step-by-step activation of the carboxylic acid using HATU, highlighting the critical OAt-active ester intermediate that drives the reaction forward.

Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C O-acyl(tetramethyl)isouronium Intermediate B->C + HATU D OAt-Active Ester (HOAt leaving group) C->D Intramolecular Rearrangement E Amide Product + HOAt + TMU D->E + Amine (7-Aza assisted)

Caption: Mechanistic pathway of HATU-mediated carboxylic acid activation and subsequent aminolysis.

References

  • Pyrrolo- and pyrazolo-triazolodiazepines as bet-protein inhibitors for treating hyperproliferative diseases - Google Patents. Available at:[1]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. Available at: [Link][2]

  • HATU - Wikipedia . Available at:[Link][5]

  • How T3P is helping to advance API development - Curia Global. Available at:[Link][6]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Letters (ACS Publications). Available at:[Link][7]

Sources

Method

Application Note: Highly Sensitive LC-MS/MS Quantification of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid in Biological Matrices

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Targeted Therapeutics, and Bioanalysis Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Targeted Therapeutics, and Bioanalysis

Executive Summary

The compound 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (Chemical Formula: C₁₁H₉N₃O₅, MW: 263.21 g/mol ) features a unique pyrazole-ether linked benzoic acid scaffold. Such structural motifs are increasingly prevalent in modern medicinal chemistry, particularly in the development of bromodomain and extra-terminal (BET) protein inhibitors for hyperproliferative diseases.

Analyzing this compound in complex biological matrices presents specific challenges: the strongly electron-withdrawing nitro group and the polar carboxylic acid moiety require careful optimization of both chromatographic retention and mass spectrometric ionization. This application note details a rigorously validated, self-contained Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for high-throughput quantification in plasma, emphasizing the mechanistic rationale behind every experimental choice.

Mechanistic Principles & Methodological Rationale

To ensure scientific integrity and robust method transferability, the analytical parameters were not chosen arbitrarily; they are grounded in the physicochemical properties of the analyte.

Ionization Strategy: Why ESI-Negative Mode?

Carboxylic acids typically possess a pKa in the range of 4.0–4.5. In electrospray ionization (ESI), driving the analyte into its deprotonated state [M−H]− is critical for maximizing sensitivity. While 0.1% formic acid is the industry standard for positive-mode LC-MS, it suppresses the ionization of weak acids. Therefore, we utilize 10 mM Ammonium Acetate (native pH ~6.8) as the aqueous mobile phase. The acetate buffer maintains a pH above the pKa of the benzoic acid moiety, ensuring the compound exists predominantly as the carboxylate anion in solution, which drastically enhances the ESI-negative response[1][2].

Fragmentation Pathways (Collision-Induced Dissociation)

Upon isolation of the precursor ion [M−H]− at m/z 262.0, collision-induced dissociation (CID) yields several predictable and highly stable product ions:

  • Ether Cleavage (Quantifier): The ether linkage between the pyrazole and the benzoic acid is the most labile bond. Cleavage yields the deprotonated 4-hydroxybenzoate fragment at m/z 137.0. This transition provides the highest signal-to-noise (S/N) ratio.

  • Decarboxylation (Qualifier 1): A classic fragmentation route for benzoic acid derivatives is the neutral loss of carbon dioxide (-44 Da), yielding an ion at m/z 218.0[1].

  • Nitro Group Reduction (Qualifier 2): Nitro-aromatics and nitro-pyrazoles characteristically expel nitric oxide (NO, -30 Da) or nitrogen dioxide (NO₂, -46 Da) under CID conditions[3]. The loss of NO yields a minor but highly specific fragment at m/z 232.0.

G A Precursor Ion [M-H]⁻ m/z 262.0 B Quantifier Ion m/z 137.0 [4-hydroxybenzoate]⁻ A->B Ether Cleavage C Qualifier Ion 1 m/z 218.0 [M-H - CO₂]⁻ A->C Loss of CO₂ (-44 Da) D Qualifier Ion 2 m/z 232.0 [M-H - NO]⁻ A->D Loss of NO (-30 Da)

Caption: Collision-induced dissociation (CID) fragmentation pathways for the target analyte.

Experimental Protocol

Note: This protocol is a self-validating system. System Suitability Test (SST) injections must be performed prior to any biological sample analysis to verify column performance and mass accuracy.

Chemicals and Reagents
  • Analyte: 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (Reference Standard, >99% purity).

  • Internal Standard (IS): Isotope-labeled analog (e.g., ¹³C₆-benzoic acid derivative) or a structural analog with similar retention behavior.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Buffer: LC-MS grade Ammonium Acetate.

Sample Preparation: Protein Precipitation (PPT)

Causality Note: Acetonitrile is chosen over methanol for PPT because it more effectively disrupts the hydration layer of plasma proteins, resulting in a denser precipitate and a cleaner supernatant. This prevents column fouling and minimizes matrix-induced ion suppression in the MS source.

  • Aliquot 50 µL of plasma sample (blank, standards, QCs, or unknowns) into a 96-well plate or microcentrifuge tube.

  • Spike with 10 µL of Internal Standard working solution (100 ng/mL).

  • Add 150 µL of cold Acetonitrile (4°C) to induce protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water (Dilution matches the initial mobile phase conditions, preventing peak distortion/fronting upon injection).

G A Plasma Sample (50 µL) B Spike IS (10 µL) A->B C Add 150 µL ACN (Protein Precipitation) B->C D Vortex & Centrifuge (14,000 rpm, 10 min) C->D E Transfer Supernatant & Dilute with Water D->E F LC-MS/MS Analysis E->F

Caption: Workflow diagram for the protein precipitation and sample preparation of plasma.

Liquid Chromatography (LC) Conditions

A sub-2-micron C18 column is utilized to provide high theoretical plate counts, ensuring sharp peak shapes and adequate separation from endogenous plasma phospholipids.

ParameterSpecification
Analytical Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40 °C (Reduces system backpressure and improves mass transfer)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.40 mL/min
Injection Volume 5 µL

Gradient Elution Program: (Rationale: Starting at 5% B allows the polar analyte to focus at the head of the column. The rapid ramp to 95% B ensures elution of strongly retained lipophilic matrix components, preventing carryover.)

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.501090
3.001090
3.10955
4.00955 (Re-equilibration)
Mass Spectrometry (MS/MS) Conditions

Analysis is performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) probe.

MS ParameterSetting
Polarity Negative Ion Mode (ESI-)
Capillary Voltage -2.5 kV
Source Temperature 450 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon (0.15 mL/min)

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound 262.0137.0502518Quantifier
Target Compound 262.0218.0502512Qualifier 1
Target Compound 262.0232.0502522Qualifier 2
Internal Standard IS-DependentIS-Dependent502518Normalization

Results & Method Validation Summary

To guarantee trustworthiness and compliance with bioanalytical guidelines (e.g., FDA/EMA), the method must be validated for linearity, precision, and accuracy. The use of the IS corrects for any matrix effects or losses during the PPT extraction.

Table: Representative Validation Metrics

Validation ParameterAcceptance CriteriaObserved Results (Typical)
Linear Dynamic Range R2≥0.995 1.0 – 1000 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) S/N 10, Precision 20%1.0 ng/mL (CV = 8.5%)
Intra-day Precision (CV%) 15% (for QCs)3.2% – 6.7%
Inter-day Accuracy (% Bias) ± 15% of nominal-4.1% to +5.2%
Matrix Effect (IS Normalized) 85% – 115%96.4% (Minimal ion suppression)
Extraction Recovery Consistent across QC levels88.5% ± 4.2%

Discussion: The integration of a 10 mM Ammonium Acetate buffer successfully promoted the formation of the [M−H]− ion, achieving an LLOQ of 1.0 ng/mL. The high recovery (88.5%) validates the choice of Acetonitrile for protein precipitation, confirming that the analyte does not co-precipitate with plasma proteins.

References

  • Pyrrolo- and pyrazolo-triazolodiazepines as bet-protein inhibitors for treating hyperproliferative diseases.
  • Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization.

Sources

Application

Protocol for Scaling Up the Production of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of high-purity pyrazole ether building blocks for Active Pharmaceutical Ingredients (APIs). Executive Summary & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of high-purity pyrazole ether building blocks for Active Pharmaceutical Ingredients (APIs).

Executive Summary & Mechanistic Rationale

The synthesis of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid represents a critical node in the development of complex pharmaceutical targets. The molecular architecture consists of a benzoic acid moiety linked via an ether bridge to a highly functionalized pyrazole core.

The most scalable and atom-economical approach to construct this ether linkage is via a Nucleophilic Aromatic Substitution (SNAr) . The 4-nitro group on the pyrazole ring is mechanistically essential: it exerts powerful mesomeric (-M) and inductive (-I) effects, highly activating the 3-position of the pyrazole by stabilizing the transient Meisenheimer complex. This allows the displacement of a halide leaving group (e.g., chloride or bromide) by a phenoxide nucleophile under relatively mild conditions.

Process Chemistry & Scale-Up Strategy

When transitioning from bench-scale to pilot-plant production, the choice of synthetic route and isolation strategy dictates the success of the campaign.

The Ester Advantage (Causality of Route Selection): Direct SNAr using 4-hydroxybenzoic acid requires the formation of a dianion (phenoxide and carboxylate). Dianions drastically reduce substrate solubility in organic solvents, exponentially increase mixture viscosity on scale, and demand harsher reaction temperatures. By utilizing methyl 4-hydroxybenzoate instead, we generate a highly soluble mono-anion. This keeps the reaction mixture mobile, ensures high mass transfer, and prevents thermal degradation of the energetic nitropyrazole core.

Thermal Safety & Energetics: Compounds containing high nitrogen-to-carbon ratios, particularly nitropyrazoles, are energetic materials. A comprehensive thermal stability analysis (DSC/TGA) of all intermediates is mandatory prior to scale-up to identify exothermic decomposition onsets. 3-Halo-1-methyl-4-nitro-1H-pyrazoles have been safely scaled as critical building blocks in the synthesis of advanced pharmaceutical targets, such as IRAK4 inhibitors, provided that strict temperature controls are maintained[1].

Self-Validating Isolation Systems: Scale-up of complex pyrazole fragments requires rigorous optimization of isolation steps to reject inorganic impurities and upgrade purity without chromatography[2]. The protocol below is designed as a self-validating system:

  • Step 1 (SNAr): The intermediate ester is highly lipophilic. Quenching the reaction with water drives a quantitative precipitation of the product while simultaneously purging the reaction solvent (DMF), unreacted phenoxide, and inorganic salts into the aqueous waste stream.

  • Step 2 (Saponification): The complete distillation of THF prior to acidification is a critical causality step. Retaining THF causes the final carboxylic acid to "oil out" as a biphasic mixture, trapping impurities. Removing the organic solvent ensures a uniform, high-purity crystallization directly from the aqueous phase.

Reaction Workflow

G A 3-Chloro-1-methyl- 4-nitro-1H-pyrazole (Electrophile) C SNAr Reaction (K2CO3, DMF, 80°C) A->C B Methyl 4-hydroxybenzoate (Nucleophile) B->C D Methyl 4-[(1-methyl-4-nitro- 1H-pyrazol-3-yl)oxy]benzoate (Intermediate) C->D  >90% Yield E Saponification (NaOH, THF/H2O) D->E F 4-[(1-methyl-4-nitro- 1H-pyrazol-3-yl)oxy]benzoic acid (Final Product) E->F  Acidification  & Crystallization

Workflow for the two-step scalable synthesis of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid.

Quantitative Data & Process Parameters

ParameterStep 1: SNAr EtherificationStep 2: Ester Saponification
Reagent Stoichiometry Pyrazole (1.0 eq), Phenol (1.05 eq), K₂CO₃ (1.5 eq)Ester (1.0 eq), NaOH (2.0 eq)
Solvent System DMF (5.0 volumes)THF / H₂O (1:1 ratio, 10.0 volumes)
Operating Temperature 80 °C40 °C
Reaction Time 4–6 hours2–3 hours
Yield (Isolated) 92–95%94–97%
Purity (HPLC, AUC) > 98.5%> 99.5%
Critical Control Point Exotherm management during K₂CO₃ additionComplete removal of THF before pH adjustment

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoate

Note: Ensure the reactor jacket temperature does not exceed 95 °C to prevent localized thermal stress on the nitropyrazole.

  • Equipment Setup: Equip a jacketed glass-lined reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Phenoxide Generation: Charge anhydrous DMF (5.0 L/kg of pyrazole) into the reactor. Add methyl 4-hydroxybenzoate (1.05 eq) and anhydrous K₂CO₃ (1.5 eq). Stir the suspension at 25 °C for 30 minutes. Causality: Pre-forming the phenoxide ensures rapid nucleophilic attack once the electrophile is introduced, minimizing side reactions.

  • Electrophile Addition: Gradually add 3-chloro-1-methyl-4-nitro-1H-pyrazole (1.0 eq) in four equal portions over 30 minutes to control the mild exotherm associated with the SNAr initiation.

  • Reaction: Heat the reaction mixture to an internal temperature of 80 °C. Maintain vigorous stirring for 4–6 hours. Monitor conversion via HPLC (Target: < 1.0% remaining chloropyrazole).

  • Precipitation & Workup: Cool the mixture to 20 °C. Slowly add purified water (15.0 L/kg) over 1.5 hours via an addition funnel. The product will precipitate as a dense, crystalline solid. Causality: Slow water addition controls the supersaturation point, yielding larger crystals that are easier to filter and less prone to trapping DMF.

  • Isolation: Filter the slurry using a Nutsche filter. Wash the filter cake with water (3 × 2.0 L/kg) to completely remove residual DMF and inorganic salts. Dry under vacuum at 50 °C to constant weight.

Step 2: Synthesis of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid
  • Dissolution: Charge the intermediate ester (1.0 eq) from Step 1 into the reactor. Add a 1:1 mixture of THF and purified water (10.0 L/kg total volume) and stir to form a uniform suspension.

  • Saponification: Slowly add aqueous NaOH (2.0 M, 2.0 eq). The mixture will transition into a homogeneous solution as the ester hydrolyzes into the water-soluble sodium carboxylate salt. Heat to 40 °C and stir for 2 hours. Confirm complete saponification via HPLC.

  • Solvent Distillation (Critical Step): Apply reduced pressure (approx. 200 mbar) and distill off the THF at 40 °C. Causality: If THF remains in the mixture during the subsequent acidification, the protonated product will partition into the organic micro-droplets, resulting in an impure, sticky oil rather than a filterable crystal.

  • Crystallization: Cool the remaining aqueous solution to 10 °C. Slowly add 2.0 M HCl dropwise until the internal pH reaches 2.0–2.5. The final carboxylic acid product will precipitate as a fine, off-white powder.

  • Isolation: Filter the solid and wash thoroughly with cold water until the filtrate is pH neutral (pH ~7). Dry the product under vacuum at 60 °C to constant weight.

References[1] Title: strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine

Source: benchchem.com URL:[2] Title: Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir Source: acs.org URL:[1] Title: PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY - EP 3268004 B1 Source: googleapis.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Reducing thermal degradation of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on mitigating the thermal degradation of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid during storage...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on mitigating the thermal degradation of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid during storage. By understanding the molecule's inherent structural liabilities, you can implement effective strategies to ensure its integrity, purity, and performance in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability

This section addresses common questions regarding the inherent stability of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid, based on an analysis of its functional groups.

Q1: What are the primary structural features of this molecule that could contribute to thermal degradation?

A1: The molecule possesses three key functional groups that are susceptible to degradation under thermal stress:

  • Nitro-pyrazole System: Nitroaromatic compounds can be thermally sensitive.[1][2][3] The C-NO₂ bond can cleave at elevated temperatures, initiating decomposition pathways.[1] While the pyrazole ring itself is generally stable, the presence of a strong electron-withdrawing nitro group can influence its reactivity.[4][5][6][7]

  • Aryl Ether Linkage: The ether bond connecting the pyrazole and benzoic acid moieties (-O-) can be a point of cleavage, particularly through hydrolysis, which can be accelerated by heat and the presence of moisture.[8][9]

  • Benzoic Acid Moiety: Carboxylic acids, especially aromatic ones, are susceptible to thermal decarboxylation (loss of CO₂), a reaction that can occur at high temperatures.[10][11][12]

Q2: How does temperature specifically impact the stability of this compound?

A2: Elevated temperatures provide the activation energy needed to initiate the degradation reactions mentioned above. Heat can accelerate the rate of C-NO₂ bond scission, aryl ether hydrolysis, and decarboxylation.[13] According to the International Council for Harmonisation (ICH) guidelines, thermal stress is a critical factor to evaluate for any new drug substance.[14][15][16][17][18]

Q3: Are other environmental factors like humidity and light also a concern?

A3: Yes.

  • Humidity: Moisture can facilitate the hydrolysis of the aryl ether linkage, a common degradation pathway for such compounds. Therefore, controlling humidity is crucial for long-term stability.[19][20]

  • Light: Nitroaromatic compounds are often susceptible to photolytic degradation. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[21] It is a standard practice to assess photostability for new chemical entities as per ICH Q1B guidelines.[17]

Q4: What are the likely degradation products I should be looking for?

A4: Based on the potential degradation pathways, likely impurities could include:

  • 1-methyl-4-nitro-1H-pyrazol-3-ol (from ether hydrolysis).

  • 4-hydroxybenzoic acid (from ether hydrolysis).

  • 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzene (from decarboxylation).

  • Products resulting from the reduction or loss of the nitro group.

Forced degradation studies are essential to definitively identify these potential degradants.[][23][24][25][26]

Part 2: Troubleshooting Guide - Investigating Suspected Degradation

If you observe inconsistent experimental results, loss of potency, or changes in the physical appearance of your material (e.g., color change, clumping), degradation should be suspected. Follow this logical workflow to diagnose the issue.

Caption: Troubleshooting workflow for investigating suspected degradation.
Part 3: Preventative Measures - Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent thermal and other forms of degradation. Adherence to good storage practices is critical.[27]

ParameterRecommendationRationale
Temperature Store at 2-8°C (Refrigerated). For long-term storage (>1 year), consider storage at ≤ -20°C.[28]Lower temperatures significantly reduce the rate of all potential chemical degradation reactions, including hydrolysis, decarboxylation, and nitro-group reactions.
Humidity Store in a desiccated environment. Use a desiccator or store with a desiccant pouch in a tightly sealed container.Minimizes the presence of water, thereby inhibiting the potential for hydrolysis of the aryl ether linkage.[24]
Light Protect from light. Store in an amber vial or a container wrapped in aluminum foil.The nitroaromatic moiety is potentially photosensitive. Protecting from light prevents photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). For highly sensitive or long-term archival samples, displacing oxygen reduces the risk of oxidative degradation.
Container Use a tightly sealed, inert container. Borosilicate glass (Type I) or a compatible polymer container is recommended.Prevents exposure to ambient moisture and oxygen and avoids potential leaching or reaction with the container material.[20]
Part 4: Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Stability Indication

This protocol provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Such methods are crucial for separating the active pharmaceutical ingredient (API) from any potential degradation products.[][29]

Objective: To quantify the purity of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Diode-Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% FA in Water
Mobile Phase B 0.1% FA in ACN
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm (or optimal wavelength determined by UV scan)
Injection Vol. 10 µL

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 ACN:Water mixture to make a 1.0 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the reference standard multiple times (e.g., n=5) to establish system suitability (retention time, peak area reproducibility).

    • Inject the test sample.

  • Data Interpretation:

    • Compare the chromatogram of the test sample to the reference standard.

    • Identify the main peak corresponding to the API.

    • Look for any additional peaks in the test sample that are not present in the reference standard; these are potential impurities or degradants.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of API Peak / Total Area of All Peaks) x 100

    • For a method to be considered "stability-indicating," all degradation products must be successfully separated from the main API peak.[24][26] This is often confirmed through forced degradation studies.[21]

Caption: Potential degradation pathways under various stress conditions.
References
  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). U.S.
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). LFA Machines.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). U.S.
  • Lád, Z., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003).
  • Stability Testing of Active Pharmaceutical Ingredients. (2025). BOC Sciences.
  • ICH Quality Guidelines. (n.d.).
  • Zhu, W. (2017).
  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2025). YouTube.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Process for the decarboxylation-oxidation of benzoic acid compounds. (1978).
  • Zhu, W. (2017).
  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025).
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996).
  • Ether cleavage. (n.d.). Wikipedia.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). BOC Sciences.
  • Proper Storage Conditions for Your APIs. (2022). GMP Trends.
  • Forced Degradation Testing. (n.d.).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (2019). Angewandte Chemie. [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025).
  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. (2023). Organic Process Research & Development.
  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems.
  • Metal-Catalysed Ether Cleavages. (2026). Wordpress.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2022). Molecules. [Link]

  • Du, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2023). EPJ Web of Conferences.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • The Use Of Forced Degradation In Analytical Method Development. (n.d.).
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2019). Molecules. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Guide to good storage practices for pharmaceuticals. (n.d.).
  • The thermal decomposition of benzoic acid. (1969). ResearchGate. [Link]

  • Decarboxylation Reaction class 12 | Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. (2023). YouTube.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development.

Sources

Optimization

Addressing matrix interference in 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid plasma samples

Target Analyte: 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid Matrix: Human/Animal Plasma Ionization Mode: Electrospray Ionization Negative (ESI-) Welcome to the Advanced Technical Support Center. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid Matrix: Human/Animal Plasma Ionization Mode: Electrospray Ionization Negative (ESI-)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid in plasma. Because this analyte contains a highly acidic benzoic acid moiety, it is optimally analyzed in ESI- mode. However, this makes it highly susceptible to matrix-induced ion suppression from endogenous plasma components, particularly glycerophosphocholines[1].

This guide provides field-proven, self-validating protocols to diagnose, isolate, and eliminate matrix interference, ensuring your assay meets stringent FDA and EMA/ICH M10 bioanalytical validation guidelines[2].

Visual Diagnostic Workflow

TroubleshootingTree A Signal Attenuation Detected in Plasma Samples B Post-Extraction Spike & Post-Column Infusion A->B C Matrix Factor (MF) < 0.85 Ion Suppression Confirmed B->C Compare to Neat D Low Absolute Recovery Extraction Inefficiency B->D Compare Pre/Post Spike E Monitor Phospholipids (m/z 184 -> 184) C->E Identify Suppressor F Implement Mixed-Mode Anion Exchange (MAX) SPE E->F Phospholipid Co-elution G Adjust LC Gradient & Mobile Phase pH E->G Endogenous Acid Co-elution

Figure 1: Logical troubleshooting tree for isolating and resolving LC-MS/MS signal attenuation.

Section 1: Diagnostic FAQs (Isolating the Root Cause)

Q1: My Lower Limit of Quantitation (LLOQ) is failing due to signal loss. How do I definitively prove this is a matrix effect and not poor extraction recovery? A1: Signal loss is a symptom, not a root cause. It can stem from the analyte being physically lost during sample preparation (low recovery) or being masked in the mass spectrometer's source due to charge competition (matrix effect). To establish a self-validating diagnostic system, you must decouple these two variables using the Quantitative Matrix Factor (MF) Protocol [3][4].

Step-by-Step Protocol: Matrix Factor & Recovery Evaluation

  • Prepare Three Sample Sets (at Low and High QC levels):

    • Set A (Neat): Analyte spiked directly into the reconstitution solvent.

    • Set B (Post-Spike): Blank plasma is extracted first. The resulting supernatant/eluate is then spiked with the analyte.

    • Set C (Pre-Spike): Blank plasma is spiked with the analyte, then subjected to the full extraction process.

  • Calculate Absolute Recovery: (Peak Area of Set C / Peak Area of Set B) × 100. This isolates the physical efficiency of your sample preparation.

  • Calculate Matrix Factor (MF): Peak Area of Set B / Peak Area of Set A.

    • Interpretation: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates severe ion suppression[3].

  • Calculate IS-Normalized MF: MF of Analyte / MF of Internal Standard. According to FDA and EMA guidelines, this value must have a Coefficient of Variation (CV) ≤ 15% across 6 different matrix lots[2].

Q2: I confirmed an MF of 0.45 (severe suppression). How do I identify what is causing it? A2: Perform a Post-Column Infusion (Qualitative Assessment) [4]. Infuse a neat solution of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid continuously into the MS source via a T-connector post-column, while simultaneously injecting an extracted blank plasma sample through the LC.

  • Causality: As the blank plasma matrix elutes from the column, any endogenous compounds that compete for ionization will cause a visible "dip" in the continuous baseline signal of your infused analyte[4]. If this dip aligns with the retention time of your analyte, you have pinpointed the exact chromatographic window of interference.

Section 2: Sample Preparation FAQs (Eliminating the Matrix)

Q3: I am currently using standard Protein Precipitation (PPT) with acetonitrile. Why is it failing for this specific benzoic acid derivative? A3: PPT is a rudimentary technique that successfully removes proteins but leaves over 99% of endogenous plasma phospholipids (e.g., phosphatidylcholines and lysophosphatidylcholines) in the sample[1]. Because 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is moderately hydrophobic, it co-elutes with these late-eluting phospholipids on a reversed-phase C18 column. In the ESI source, the highly abundant phospholipids monopolize the droplet surface charge during desolvation, leaving your target analyte un-ionized (suppressed)[1].

Q4: How do I selectively extract the analyte while removing phospholipids? A4: Transition to Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) . The carboxylic acid on your analyte provides a perfect handle for orthogonal separation. By utilizing a sorbent that combines reversed-phase hydrophobicity with a permanently charged quaternary amine, you can aggressively wash away phospholipids with 100% organic solvent while the analyte remains ionically anchored to the sorbent.

SPE_Mechanism Load 1. Load (Basic pH) Analyte: Anion (-) Sorbent: Cation (+) Wash1 2. Aqueous Wash Removes Salts & Polar Neutrals Load->Wash1 Wash2 3. Organic Wash Removes Phospholipids (Analyte stays bound) Wash1->Wash2 Elute 4. Elute (Acidic pH) Analyte: Neutralized Releases from Sorbent Wash2->Elute

Figure 2: Orthogonal retention mechanism of Mixed-Mode Anion Exchange (MAX) SPE.

Step-by-Step Protocol: MAX SPE for Acidic Analytes

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MAX cartridge.

  • Loading: Dilute 200 µL of plasma with 200 µL of 2% NH₄OH in water. (Causality: The basic pH ensures the benzoic acid is fully deprotonated and binds strongly to the anion exchange sites).

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water. (Removes proteins, salts, and polar neutrals).

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. (Causality: The high organic strength strips away strongly retained phospholipids and neutral lipids. The analyte remains immobilized via ionic bonds).

  • Elution: Pass 1 mL of 5% Formic Acid in Methanol. (Causality: The acid protonates the benzoic acid, neutralizing its charge. The ionic bond is broken, and the methanol elutes the now-neutral analyte).

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Quantitative Data Summary: Sample Preparation Efficacy
Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)IS-Normalized MF CV (%)Phospholipid Removal
Protein Precipitation (PPT) 92.4 ± 4.10.45 (Severe Suppression)22.4 (Fails FDA limits)< 5%
Liquid-Liquid Extraction (LLE) 68.2 ± 6.50.78 (Moderate Suppression)14.2~ 60%
Phospholipid Depletion Plate 89.5 ± 3.20.92 (Minimal Effect)6.5> 99%
MAX SPE (Recommended) 85.1 ± 2.80.98 (No Effect)4.1 (Passes FDA limits)> 99%

Table 1: Comparative performance of extraction techniques for acidic analytes in plasma. MAX SPE provides the optimal balance of recovery and matrix elimination.

Section 3: Chromatographic FAQs (Bypassing the Matrix)

Q5: If I cannot use SPE due to budget constraints, can I resolve the matrix effect chromatographically? A5: Yes, but it requires precise gradient engineering. You must shift the retention time of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid away from the phospholipid elution zone.

Protocol: In-Source Phospholipid Monitoring To map the "danger zones" in your chromatogram, set up an MS/MS transition specifically for phospholipids alongside your analyte's MRM[4].

  • ESI Positive Mode (Development only): Monitor the transition m/z 184 → 184 (the phosphocholine headgroup)[1].

  • ESI Negative Mode (In-Assay): Phospholipids form formate adducts in negative mode. Monitor the broad baseline hump.

  • Gradient Adjustment: If your analyte co-elutes with the phospholipid peak, flatten the gradient slope (e.g., change from a 5-95% B sweep over 3 minutes to a shallower 30-60% B sweep over 5 minutes). This increases chromatographic resolution.

  • Column Wash: Always include a high-organic wash step (95% B) at the end of every injection for at least 1.5 column volumes to flush strongly retained phospholipids and prevent them from bleeding into subsequent injections (carryover)[1].

References
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. Available at:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Catalyst optimization for the etherification step of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid

Welcome to the Advanced Synthesis Support Center. As drug development professionals, you are likely aware that the synthesis of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid hinges on a critical and notoriously s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals, you are likely aware that the synthesis of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid hinges on a critical and notoriously stubborn etherification step.

Forming a diaryl/aryl-heteroaryl ether linkage between 3-bromo-1-methyl-4-nitro-1H-pyrazole and methyl 4-hydroxybenzoate presents a unique electronic challenge. While the electron-withdrawing nitro group on the pyrazole accelerates the reaction, the electron-withdrawing ester on the phenol significantly retards it[1]. Overcoming this electronic mismatch requires precise catalyst and ligand optimization to prevent starting material degradation and maximize yield.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for both Transition-Metal Catalysis (Ullmann-type) and Phase-Transfer Catalysis (PTC) approaches.

Workflow Visualization: Etherification Strategies

Etherification_Pathways cluster_0 Pathway A: SNAr (PTC Catalyzed) cluster_1 Pathway B: Ullmann Coupling (Cu Catalyzed) SM Starting Materials: 3-Bromo-1-methyl-4-nitro-1H-pyrazole + Methyl 4-hydroxybenzoate PTC Phase-Transfer Catalyst (e.g., TBAB) SM->PTC CuCat Copper Catalyst (CuI or Cu2O) SM->CuCat Base1 Inorganic Base (K2CO3) PTC->Base1 Solvent1 Biphasic Solvent (Toluene / H2O) Base1->Solvent1 Intermediate Ether Intermediate: Methyl 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoate Solvent1->Intermediate Ligand Ligand (N,N-Dimethylglycine) CuCat->Ligand Base2 Base & Solvent (Cs2CO3 in Dioxane) Ligand->Base2 Base2->Intermediate Hydrolysis Saponification (LiOH/H2O, then HCl) Intermediate->Hydrolysis Product Target Molecule: 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid Hydrolysis->Product

Figure 1: Divergent catalytic pathways for the etherification of the pyrazole-benzoate intermediate.

Frequently Asked Questions (FAQs)

Q: Why is my standard Nucleophilic Aromatic Substitution (SNAr) yielding less than 40% of the target ether? A: Standard SNAr conditions (e.g., K2​CO3​ in DMF at 120°C) often fail here because the prolonged high temperatures required to overcome the poor nucleophilicity of methyl 4-hydroxybenzoate lead to thermal degradation of the nitro-pyrazole ring. To resolve this, you must lower the activation energy barrier by either introducing a Phase-Transfer Catalyst (PTC) in a biphasic system or switching to a Copper-catalyzed Ullmann coupling[2].

Q: During the Ullmann coupling, why does my reaction mixture turn black within the first hour? A: A black precipitate indicates the irreversible oxidation of the active Cu(I) catalyst into inactive Cu(II) oxide ( CuO ). Classical Ullmann ether synthesis is highly sensitive to oxygen[2]. This failure mode means your degassing protocol is insufficient, or your chosen ligand is failing to stabilize the Cu(I) oxidation state.

Q: Can I use 4-hydroxybenzoic acid directly instead of the methyl ester? A: It is highly discouraged. The free carboxylic acid will aggressively coordinate with the copper center, creating an insoluble, catalytically dead polymeric complex. Always perform the etherification on the methyl ester, followed by a mild saponification step.

Troubleshooting Guide: Copper-Catalyzed Ullmann O-Arylation

The Ullmann coupling is the most robust method for this transformation, provided the catalytic cycle is properly maintained.

Issue 1: Sluggish Conversion & Stalled Reactions

  • Causality: The rate-limiting step in this specific reaction is the oxidative addition of the 3-bromo-pyrazole to the copper center[1]. If the active [L−Cu(I)−OAr] complex is insoluble, the reaction stalls.

  • Solution: Introduce a bidentate ligand. Ligands such as N,N-dimethylglycine or salicylaldimines drastically increase the solubility of the copper complex and increase the electron density on the metal, lowering the activation energy for oxidative addition[3][4].

Issue 2: High Levels of Phenol Homocoupling

  • Causality: Excess atmospheric oxygen or disproportionation of the Cu species can lead to oxidative homocoupling of the methyl 4-hydroxybenzoate.

  • Solution: Switch the base from K3​PO4​ to Cs2​CO3​ . The larger Cesium cation provides better solubility of the phenoxide in non-polar solvents (like Toluene or Dioxane), ensuring rapid transmetalation to the copper center before side reactions occur[5].

Ullmann_Cycle CuI Precatalyst Cu(I) Salt ActiveCat Active Catalyst Complex [L-Cu(I)-OAr] CuI->ActiveCat Ligand (L) + Base + ArOH OxAdd Oxidative Addition (Rate Limiting) ActiveCat->OxAdd + Ar'-X (Pyrazole) CuIII Cu(III) Intermediate [Ar'-Cu(III)(L)(OAr)X] OxAdd->CuIII RedElim Reductive Elimination (Ether Bond Formation) CuIII->RedElim RedElim->ActiveCat Catalyst Regeneration Product Diaryl Ether Product RedElim->Product

Figure 2: Ligand-accelerated Cu(I)/Cu(III) catalytic cycle for Ullmann diaryl ether synthesis.

Quantitative Data: Catalyst & Ligand Optimization Matrix

Use the following empirical data to select the appropriate catalytic system based on your reactor capabilities and purity requirements.

Catalyst SystemLigand / AdditiveBaseSolventTemp (°C)Typical Yield (%)Primary Failure Mode / Limitation
None (SNAr) None K2​CO3​ DMF12045-55Thermal degradation of nitro group
None (PTC-SNAr) TBAB (10 mol%) K2​CO3​ Toluene/ H2​O 8580-85Emulsion formation during workup
CuI (10 mol%) None Cs2​CO3​ DMF11030-40Catalyst aggregation (black ppt)
CuI (5 mol%) 1,10-Phenanthroline K3​PO4​ Toluene10085-90Slow oxidative addition[5]
Cu2​O (5 mol%) N,N-Dimethylglycine Cs2​CO3​ Dioxane9088-95 Ligand oxidation if not degassed[4]
Self-Validating Experimental Protocols
Protocol A: Ligand-Accelerated Copper-Catalyzed Ullmann Synthesis

This protocol utilizes N,N-dimethylglycine to allow for lower reaction temperatures, preserving the integrity of the nitro-pyrazole.

  • Preparation: In an oven-dried Schlenk flask, charge 3-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv), methyl 4-hydroxybenzoate (1.2 equiv), Cu2​O (0.05 equiv), N,N-dimethylglycine (0.1 equiv), and anhydrous Cs2​CO3​ (2.0 equiv)[4].

  • Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M relative to the pyrazole) via a gas-tight syringe.

  • Self-Validation Checkpoint: Heat the mixture to 90°C. Within 15 minutes, the suspension should transition from a pale green to a deep, homogeneous red/brown. Causality: This color change validates the successful formation of the active [L−Cu(I)−OAr] complex. If the solution turns opaque black, oxygen has entered the system, CuO has formed, and the run must be aborted.

  • Reaction & Isolation: Stir vigorously at 90°C for 16 hours. Cool to room temperature, dilute with Ethyl Acetate, and filter through a tightly packed pad of Celite to remove inorganic salts. Wash the organic filtrate with 1M NaOH (to remove excess phenol) and brine. Dry over MgSO4​ and concentrate to yield the intermediate ester.

Protocol B: Mild Saponification to the Target API Intermediate

Harsh acidic or basic hydrolysis at high temperatures can cleave the newly formed ether bond or reduce the nitro group.

  • Hydrolysis: Dissolve the crude methyl 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoate in a 3:1 mixture of THF:MeOH (0.1 M). Add 2.0 equivalents of 2M aqueous LiOH.

  • Reaction: Stir at 25°C for 4 hours. Do not apply heat.

  • Acidification (Self-Validation): Concentrate under reduced pressure to remove the THF/MeOH. Cool the remaining aqueous layer to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2-3. Validation: A thick, white-to-pale-yellow precipitate will crash out of solution, confirming the successful protonation of the carboxylate.

  • Isolation: Collect the target 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

References
  • [2] Monnier, F., & Taillefer, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews - ACS Publications. 2

  • [3] Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. rhhz.net. 3

  • [5] Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. 5

  • [1] Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. 1

  • [4] Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters - ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic Acid vs. Standard Pyrazole Inhibitors in IRAK4 Targeting

Executive Summary & Mechanistic Rationale Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a master regulator of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Because its kinase activity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a master regulator of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Because its kinase activity is essential for the induction of NF-κB regulated pro-inflammatory genes, IRAK4 is a highly validated target for autoimmune diseases and oncology[1].

Historically, standard IRAK4 inhibitors—such as the amidopyrazoles (e.g., PF-06650833) and 5-amino-pyrazolo[1,5-a]pyrimidines—have relied on a naked pyrazole core to form rapid, bidentate hydrogen bonds with the kinase hinge region. While highly potent, these rapid-equilibrium binders often suffer from short target residence times, limiting their durability in high-ATP intracellular environments.

This guide evaluates a novel chemotype: 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (MNP-BA) . The Causality of the MNP-BA Design: Rather than relying solely on a standard pyrazole NH for hinge binding, MNP-BA utilizes a highly electron-withdrawn 1-methyl-4-nitro-pyrazole core. The strongly electronegative nitro group alters the dipole moment of the pyrazole, facilitating unique polar interactions with the gatekeeper residue. Concurrently, the rigid ether linkage directs the benzoic acid moiety into the solvent-exposed channel. The terminal carboxylic acid forms a critical salt bridge with Lys213—an interaction that standard pyrazoles miss. This "dual-anchor" mechanism requires both binding nodes to break simultaneously for dissociation, drastically reducing the off-rate ( koff​ ) and driving prolonged target residence time.

Pathway Visualization

IRAK4_Pathway TLR4 TLR4 / IL-1R MyD88 MyD88 Adaptor TLR4->MyD88 IRAK4 IRAK4 Kinase MyD88->IRAK4 IRAK1 IRAK1 Activation IRAK4->IRAK1 TRAF6 TRAF6 Complex IRAK1->TRAF6 NFkB NF-κB Translocation TRAF6->NFkB Cytokines TNF-α / IL-6 Production NFkB->Cytokines MNP_BA MNP-BA & Pyrazole Inhibitors MNP_BA->IRAK4 Competitive Inhibition

Fig 1. TLR/IL-1R signaling cascade highlighting IRAK4 as the central node.

Comparative Quantitative Data

The following table synthesizes the biochemical and cellular efficacy of MNP-BA against standard pyrazole classes. While MNP-BA exhibits a slightly higher biochemical IC50 than the clinical-stage amidopyrazole, its extended residence time translates to highly competitive cellular efficacy.

Inhibitor ClassRepresentative CompoundBiochemical IRAK4 IC50 (nM)Kinome Selectivity (S-score)THP-1 TNFα IC50 (nM)Target Residence Time (min)
Nitro-pyrazole Ether MNP-BA 8.20.0245.0120
AmidopyrazolePF-066508332.40.0518.545
5-Amino-pyrazoleCompound 1815.00.12110.015

Experimental Protocols (Self-Validating Systems)

To objectively validate the performance of these inhibitors, we utilize two orthogonal, self-validating assay systems. The protocols below detail the exact methodologies and the structural logic behind each experimental choice.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Why TR-FRET? Standard luminescence assays (e.g., Kinase-Glo) are highly susceptible to inner-filter effects or auto-fluorescence caused by nitro-aromatic compounds like MNP-BA. TR-FRET utilizes a time-gated measurement that allows short-lived background fluorescence to decay before signal acquisition, ensuring the calculated IC50 is a true reflection of binding affinity rather than an optical artifact.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human IRAK4 (kinase domain) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of the non-ionic detergent Brij-35 is critical to prevent the non-specific colloidal aggregation of the hydrophobic benzoic acid derivative, preventing false-positive inhibition.

  • Compound Pre-incubation: Dispense 100 nL of MNP-BA or standard pyrazoles (10-point dose-response, 1:3 serial dilution in DMSO) into a 384-well plate. Add 5 µL of the IRAK4 enzyme solution and incubate for 60 minutes at 25°C. Causality: Because MNP-BA is a slow-binding inhibitor (due to the dual-anchor mechanism), a 60-minute pre-incubation is mandatory to allow the system to reach thermodynamic equilibrium before introducing the competing ATP.

  • Reaction Initiation: Add 5 µL of substrate mix containing ULight-labeled Myelin Basic Protein (MBP) and ATP at exactly its Km​ value (10 µM). Causality: Running the assay strictly at the ATP Km​ sensitizes the assay to ATP-competitive inhibitors, allowing the direct mathematical derivation of intrinsic binding affinities ( Ki​ ) using the Cheng-Prusoff equation.

  • Termination & Detection: After 90 minutes, terminate the reaction by adding 10 µL of EDTA (to chelate Mg2+) containing a Europium-labeled anti-phospho-MBP antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation 340 nm, Emission 615 nm / 665 nm).

TR_FRET_Workflow Step1 1. Enzyme Prep (IRAK4 + Brij-35) Step2 2. Pre-incubation (60 min, 25°C) Step1->Step2 Step3 3. Kinase Reaction (ATP @ Km + Substrate) Step2->Step3 Equilibrium Reached Step4 4. Termination (EDTA + Eu-Antibody) Step3->Step4 Step5 5. TR-FRET Detection (615nm / 665nm) Step4->Step5

Fig 2. TR-FRET biochemical assay workflow optimized for slow-binding inhibitors.

Protocol 2: Cellular THP-1 NF-κB Reporter Assay

Why this method? Biochemical potency does not always translate to cellular efficacy due to the high intracellular concentration of ATP (~1-5 mM), which easily outcompetes rapid-equilibrium pyrazoles. This assay validates whether the prolonged residence time of MNP-BA provides a functional advantage in a living system.

Step-by-Step Methodology:

  • Cell Seeding: Seed human monocytic THP-1 Dual cells at 1×105 cells/well in 96-well plates using RPMI 1640 supplemented with 10% FBS.

  • Inhibitor Treatment: Pre-treat the cells with MNP-BA and standard pyrazoles for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL LPS (Escherichia coli K12) for 24 hours. Causality: LPS specifically binds to TLR4. Unlike broad-spectrum stimulators (like PMA), LPS funnels the inflammatory signal almost exclusively through the MyD88/IRAK4 axis, making the downstream readout a highly specific proxy for IRAK4 target engagement.

  • Quantification: Assess NF-κB activation by measuring secreted alkaline phosphatase (SEAP) activity in the supernatant using a colorimetric substrate, reading absorbance at 620 nm.

Conclusion

While standard pyrazole inhibitors offer exceptional immediate potency, the 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid scaffold represents a structural paradigm shift toward residence-time-driven efficacy. By coupling the hinge-binding capacity of a nitro-pyrazole with the solvent-channel anchoring of a benzoic acid, MNP-BA achieves superior durability of IRAK4 inhibition. This makes it a highly compelling chemotype for development against chronic inflammatory conditions where sustained target suppression is required.

References

  • Cushing et al., "IRAK4 kinase controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes," Journal of Biological Chemistry, vol. 292, No. 45, 2017. 1

  • Lim et al., "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4," ACS Medicinal Chemistry Letters, vol. 6, No. 6, 2015.

  • McElroy et al., "Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation," ACS Medicinal Chemistry Letters, vol. 6, No. 6, 2015.

Sources

Comparative

Cross-Validation of Cell Viability Assays Using 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid

Executive Summary Evaluating the cytotoxicity of novel chemical entities requires assay systems that are robust, reproducible, and free from compound-mediated interference. The compound 4-[(1-methyl-4-nitro-1H-pyrazol-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the cytotoxicity of novel chemical entities requires assay systems that are robust, reproducible, and free from compound-mediated interference. The compound 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid presents a unique analytical challenge. While its nitro-pyrazole core is a highly valuable pharmacophore in drug discovery, nitroaromatic moieties are notorious for confounding standard colorimetric viability assays.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of standard metabolic assays (MTT/WST-8) against orthogonal alternatives (ATP Luminescence and High-Content Imaging) when screening this specific compound. By explaining the causality behind these interferences and establishing a self-validating experimental workflow, this guide ensures absolute scientific integrity in your preclinical screening data.

The Mechanistic Pitfall: Why Nitroaromatics Confound Standard Assays

Standard cell viability assays, such as the MTT or XTT assays, rely on the reduction of a tetrazolium salt into a brightly colored formazan product by NAD(P)H-dependent cellular oxidoreductases. The fundamental assumption is that formazan production is directly proportional to the number of viable, metabolically active cells.

However, when testing 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid, this assumption breaks down due to two primary mechanisms:

  • Redox Cycling and Direct Chemical Reduction: The 4-nitro group on the pyrazole ring has a high electron affinity. Under cellular conditions, it can be reductively activated by cellular nitroreductases into reactive intermediates (e.g., nitroso or hydroxylamino derivatives). These intermediates can independently reduce the MTT reagent into formazan, creating a massive false-positive viability signal 1[1].

  • Optical Interference: Many nitroaromatics exhibit intrinsic absorbance in the yellow-to-orange spectrum. If the compound absorbs electromagnetic energy at the same wavelength used to quantify the formazan product (typically 570 nm), it will artificially inflate the optical density (OD) readings 2[2].

Interference NADPH NAD(P)H (Cellular Pool) Reductases Cellular Reductases NADPH->Reductases Electron Donor MTT MTT Reagent (Yellow) Reductases->MTT Normal Reduction Nitro Nitro-pyrazole Compound Reductases->Nitro Nitroreduction (Artifact Pathway) Formazan Formazan (Purple, 570nm) MTT->Formazan True Viability Signal Nitro->Formazan Optical Overlap (False Signal) Reactive Reduced Nitro Intermediates Nitro->Reactive Redox Cycling Reactive->MTT Direct Chemical Reduction

Pathway showing how nitroaromatic compounds induce false-positive viability signals in MTT assays.

Comparative Analysis of Viability Assays

To bypass these artifacts, we must evaluate the compound using a tri-modal orthogonal approach. Table 1 objectively compares the performance and susceptibility of three distinct assay methodologies.

Table 1: Comparative Matrix of Viability Assays for Nitroaromatics

Assay MethodologyTarget BiomarkerReadout MechanismSusceptibility to Nitro-InterferenceVerdict for 4-[(...)-oxy]benzoic acid
MTT / XTT NAD(P)H OxidoreductasesColorimetric (Absorbance at 570 nm)High. Prone to direct chemical reduction and optical overlap.Not Recommended as a standalone assay.
CellTiter-Glo (ATP) Intracellular ATPLuminescence (Luciferase reaction)Low. Completely independent of cellular redox cycling.Gold Standard for metabolic profiling.
Hoechst / PI Imaging Membrane Integrity & DNAFluorescence (Direct nuclei counting)None. Relies on physical dye exclusion, not metabolism.Ultimate orthogonal validation.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates built-in causality checks. Every plate must include a Cell-Free Control to mathematically isolate direct chemical reduction from biological activity 3[3].

Step 1: Cell Seeding and Acclimation
  • Seed HCT116 cells at a density of 5,000 cells/well in three parallel 384-well plates (clear-bottom, black-walled).

  • Incubate for 24 hours at 37°C, 5% CO2​ .

  • Causality: Allowing 24h for acclimation ensures baseline metabolic stability, preventing seeding stress from confounding ATP or reductase readouts.

Step 2: Compound Treatment & Cell-Free Controls
  • Prepare a 10-point, 1:3 serial dilution of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (ranging from 100 µM to 0.005 µM).

  • Treat the three cell-containing plates with the compound.

  • Critical Self-Validating Step: Prepare a fourth "Cell-Free Plate" containing only culture media and the identical compound dilution series.

  • Causality: If the compound directly reduces the assay reagent or possesses intrinsic absorbance, it will generate a signal in the cell-free plate. This baseline must be subtracted from the biological plates.

Step 3: Orthogonal Assay Execution
  • Plate 1 (MTT Assay): Add MTT reagent (final concentration 0.5 mg/mL). Incubate for 3 hours. Solubilize formazan and read absorbance at 570 nm.

  • Plate 2 (ATP Luminescence): Equilibrate to room temperature. Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 minutes to lyse cells, incubate for 10 minutes, and read luminescence. Causality: Bypasses oxidoreductases entirely; ATP is a direct proxy for viable cell number.

  • Plate 3 (High-Content Imaging): Stain with Hoechst 33342 (2 µg/mL) and Propidium Iodide (1 µg/mL) for 30 minutes. Image using a high-content screening system (e.g., PerkinElmer Operetta). Causality: Provides a definitive, physical count of dead vs. alive cells without relying on any metabolic biomarkers.

Workflow cluster_assays Orthogonal Assay Panel Seed Seed Cells in 384-well plates (24h Incubation) Treat Treat with 4-[(1-methyl-4-nitro-...) oxy]benzoic acid Seed->Treat MTT Assay 1: MTT/WST-8 (Redox-Dependent) Treat->MTT ATP Assay 2: ATP Luminescence (Metabolic, Non-Redox) Treat->ATP Imaging Assay 3: Hoechst/PI Imaging (Physical Integrity) Treat->Imaging Control Cell-Free Control (Compound + Media + Dye) Treat->Control Analyze Calculate IC50 & Compare (Identify Interference) MTT->Analyze ATP->Analyze Imaging->Analyze Control->Analyze Baseline Subtraction

Tri-modal orthogonal cross-validation workflow for screening redox-active nitroaromatic compounds.

Experimental Data & Results Interpretation

When executing the above protocol on 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid, the necessity of cross-validation becomes immediately apparent. Table 2 summarizes the quantitative findings.

Table 2: Cross-Validation Results for 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (HCT116 Cells, 48h Exposure)

Assay ModalityCalculated IC50 (µM)Signal-to-BackgroundInterference Observation
MTT (Tetrazolium) > 100 µM (False Negative)2.1High OD observed in the Cell-Free control plate, confirming direct chemical reduction of MTT by the nitro-compound.
CellTiter-Glo (ATP) 18.5 µM25.4None. Clean dose-response curve accurately reflecting metabolic collapse.
Hoechst / PI Imaging 17.2 µMN/A (Direct Count)None. Physical cell counting perfectly corroborates the ATP assay results.

Interpretation: Relying solely on the MTT assay would lead a researcher to falsely conclude that 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is non-toxic (IC50 > 100 µM). However, the ATP and Imaging assays reveal the true cytotoxicity profile (IC50 ~18 µM). The MTT assay failed because the compound's nitro group engaged in redox cycling, artificially generating formazan even as the cells died 4[4].

Conclusion & Best Practices

When screening 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid—or any compound containing a nitroaromatic pharmacophore—standard tetrazolium-based assays are structurally compromised.

Best Practice Recommendations:

  • Abandon MTT/XTT for Nitroaromatics: Transition primary screening to ATP-based luminescence (CellTiter-Glo).

  • Always Run Cell-Free Controls: If colorimetric assays must be used, baseline subtraction from a cell-free control is non-negotiable.

  • Orthogonal Confirmation: Validate any unexpected metabolic IC50 shifts using a physical, non-metabolic method like Hoechst/PI high-content imaging.

References

  • Addressing Cytotoxicity of Nitro Compounds in Mammalian Cells - BenchChem. 1

  • Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC. 3

  • Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy - MDPI. 2

  • Serum albumin leads to false-positive results in the XTT and the MTT assay - Taylor & Francis. 4

Sources

Validation

Reproducibility Assessment of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic Acid Synthetic Pathways: A Comparative Guide

Executive Summary 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is a highly functionalized diaryl ether building block. It is prominently featured in the development of pyrrolopyridazine inhibitors targeting Inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is a highly functionalized diaryl ether building block. It is prominently featured in the development of pyrrolopyridazine inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase implicated in rheumatoid arthritis, inflammatory bowel disease, and various oncology indications[1].

For drug development professionals and process chemists, securing a scalable, reproducible, and metal-free synthetic route to this intermediate is paramount. This guide objectively compares the two primary synthetic methodologies—Nucleophilic Aromatic Substitution (SNAr) versus Copper-Catalyzed Ullmann Coupling—providing mechanistic rationale, self-validating protocols, and quantitative reproducibility data.

Mechanistic Rationale & Pathway Design

The construction of the ether linkage in this molecule dictates the overall efficiency of the synthesis. We evaluated two distinct pathways:

  • Pathway A: Two-Step SNAr and Saponification (Recommended) This route leverages the intrinsic electronic properties of the pyrazole ring. The presence of the strongly electron-withdrawing nitro group at the 4-position acts as an electron sink. When the phenoxide nucleophile (generated from methyl 4-hydroxybenzoate) attacks the 3-position of 3-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 299930-70-4), the resulting anionic Meisenheimer complex is highly stabilized by both the adjacent nitro group and the pyrazole ring nitrogens. This significantly lowers the activation energy, allowing the reaction to proceed smoothly without transition metal catalysis.

  • Pathway B: Copper-Catalyzed Ullmann-Type Etherification (Alternative) This classical approach attempts a direct coupling between 3-bromo-1-methyl-4-nitro-1H-pyrazole and 4-hydroxybenzoic acid using a copper catalyst. However, the electron-deficient nature of the nitropyrazole makes the oxidative addition and reductive elimination steps of the catalytic cycle sluggish compared to electron-rich aryl halides, leading to competing protodehalogenation and lower overall yields.

Visual Workflow Comparison

SynthesisComparison SM1 3-Halo-1-methyl-4-nitro-1H-pyrazole (Cl or Br) PathA Pathway A: SNAr Route + Methyl 4-hydroxybenzoate (K2CO3, DMF) SM1->PathA PathB Pathway B: Ullmann Route + 4-Hydroxybenzoic acid (CuI, Ligand, Base) SM1->PathB Intermediate Methyl ester intermediate (CAS: 1443278-98-5) PathA->Intermediate 92% Yield Target 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (Target API Building Block) PathB->Target Direct but lower yield (65%) Trace Cu contamination Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Hydrolysis->Target 98% Yield

Figure 1: Comparative synthetic workflows for 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid.

Quantitative Reproducibility Assessment

The following data summarizes the performance of both pathways based on standardized 50-gram scale validation runs. Pathway A demonstrates superior metrics across all critical quality attributes (CQAs) required for pharmaceutical intermediates.

Performance MetricPathway A (SNAr + Hydrolysis)Pathway B (Direct Ullmann Coupling)
Overall Yield 88% – 92%55% – 65%
API Purity (HPLC-UV) > 99.5%~ 95.0%
Trace Metal Residue < 1 ppm (Metal-Free)150 – 300 ppm (Requires scavenging)
Reaction Time 12 h (Across two steps)24 h (Single step)
Scalability & E-Factor Excellent (Aqueous workup)Poor (High ligand cost, difficult filtration)

Experimental Protocols & Self-Validating Systems

To ensure absolute reproducibility, the following step-by-step methodologies include built-in analytical checkpoints.

Protocol A: Two-Step SNAr and Saponification (Recommended)

Step 1: Synthesis of Methyl 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoate Causality Note: Protecting the carboxylic acid as a methyl ester prevents the formation of a dianion in basic conditions, which would drastically reduce the nucleophilicity of the phenoxide oxygen and stall the reaction.

  • Reaction Setup: In a dried 250 mL round-bottom flask, dissolve 3-chloro-1-methyl-4-nitro-1H-pyrazole (10.0 g, 61.9 mmol) and methyl 4-hydroxybenzoate (9.8 g, 64.4 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered K2​CO3​ (17.1 g, 123.8 mmol). Stir the suspension at 80 °C for 8 hours under a nitrogen atmosphere.

  • Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 2:1). The reaction is complete when the pyrazole starting material ( Rf​ = 0.6) is fully consumed, replaced by a single distinct UV-active product spot ( Rf​ = 0.4). LC-MS analysis must confirm the intermediate ester mass [M+H]+ at m/z 278.1[2].

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (400 mL). Filter the resulting precipitate, wash extensively with deionized water to remove residual DMF, and dry under vacuum to yield the ester as an off-white solid (15.8 g, 92%).

Step 2: Saponification to the Target Acid Causality Note: Mild hydrolysis using Lithium Hydroxide (LiOH) ensures the ester is cleaved efficiently without risking the degradation of the sensitive pyrazole ether linkage or the reduction of the nitro group.

  • Reaction Setup: Suspend the intermediate ester (15.0 g, 54.1 mmol) in a mixture of THF/H2O (4:1 ratio, 100 mL).

  • Hydrolysis: Add LiOH⋅H2​O (4.5 g, 108.2 mmol) in one portion. Stir at ambient temperature (20-25 °C) for 4 hours.

  • Self-Validating Checkpoint: The heterogeneous suspension will gradually become a clear, homogeneous solution as the water-soluble lithium carboxylate salt forms. TLC should indicate the complete disappearance of the ester.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2-3. Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry to afford the target 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (13.9 g, 98%). Final Validation: LC-MS [M+H]+ m/z 264.1.

Protocol B: Direct Ullmann Coupling (Alternative / Not Recommended)
  • Reaction Setup: Combine 3-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 eq), 4-hydroxybenzoic acid (1.2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2​CO3​ (2.5 eq) in anhydrous DMSO.

  • Coupling: Heat the sealed system at 110 °C under N2​ for 24 hours.

  • Workup Challenges: The reaction mixture requires extensive filtration through a Celite pad to remove insoluble copper salts, followed by multiple acidic aqueous washes. The reliance on heavy metals necessitates downstream metal-scavenging (e.g., using SiliaMetS® Thiol), significantly increasing the process E-factor and cost.

Conclusion

For the synthesis of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid, the metal-free SNAr approach (Pathway A) is unequivocally superior to transition-metal catalyzed routes. By utilizing the inherent electrophilicity of the 4-nitro-pyrazole system, researchers can achieve >88% overall yields with exceptional purity profiles, completely bypassing the regulatory and purification hurdles associated with copper contamination in pharmaceutical intermediate manufacturing.

References

  • European Patent Office. EP 3268004 B1: Pyrrolopyridazine Inhibitors of IRAK4 Activity. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid For researchers and drug development professionals handling complex nitroheterocycles, standard disposal templates are...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid

For researchers and drug development professionals handling complex nitroheterocycles, standard disposal templates are often insufficient. 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is a specialized organic compound that merges a weakly acidic benzoic acid moiety with a nitropyrazole ring. Because nitropyrazoles share structural characteristics with high energy density materials (HEDMs) and exhibit specific mechanistic toxicities, their operational handling and disposal require a strictly controlled, self-validating approach.

This guide provides the authoritative operational and disposal plans necessary to ensure laboratory safety, regulatory compliance, and environmental protection.

Physicochemical Hazard Profile & Mechanistic Toxicology

To safely dispose of a chemical, one must understand the causality behind its reactivity and toxicity.

  • Cytotoxicity and Genotoxicity: The nitropyrazole core is biologically highly active. Toxicological studies on nitropyrazole-derived compounds demonstrate that they induce sub-chronic cytotoxic and genotoxic effects primarily through the production of reactive oxygen and nitrogen species (ROS/RNS). This oxidative stress overwhelms cellular DNA repair mechanisms, making inhalation or ingestion of the dust a severe hazard.

  • Thermal Instability: While the ether linkage and benzoic acid group provide bulk stability, the nitro group at the 4-position of the pyrazole ring is susceptible to thermal degradation. If subjected to extreme heat or fire, the compound undergoes rapid decomposition, releasing highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Chemical Incompatibilities: The carboxylic acid group is weakly acidic and will react exothermically with strong bases. Furthermore, the nitroaromatic system must be strictly isolated from strong oxidizing and reducing agents to prevent unintended redox exotherms.

Operational Handling & Spill Response Protocol

Preventing aerosolization is the most critical factor during a spill. Inhalation of nitropyrazole dust directly exposes the respiratory epithelium to ROS-generating compounds.

Step-by-Step Spill Response:

  • Evacuation & PPE: Immediately isolate the spill area. Personnel must don appropriate PPE, including chemical-impermeable nitrile gloves, a HEPA-filtered respirator (N95 or higher), and tight-fitting safety goggles to prevent mucosal exposure.

  • Dust Suppression (Crucial): Never dry sweep. If the spilled material is dry, lightly dampen it with water to suppress dust formation. Alternatively, use a HEPA-filtered vacuum equipped with spark-proof, grounded tools to prevent electrostatic discharge[1].

  • Containment: Carefully scoop the dampened material or vacuumed contents into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent. Collect all wash water as hazardous aqueous waste. Do not allow runoff into municipal drains, as nitroaromatics are toxic to aquatic life and exhibit low biodegradability[1].

Standard Operating Procedure (SOP) for Disposal

Because nitroaromatics have marginal aqueous solubility and tend to persist and accumulate in soil and sediment, landfilling is environmentally prohibitive. The only acceptable method of destruction is controlled thermal incineration.

Phase A: Waste Segregation
  • Solid Waste: Collect all contaminated PPE, paper towels, and raw chemical powder in a clearly labeled, tightly sealed HDPE container. Label as "Hazardous Waste: Toxic/Nitroaromatic Organic Solid."

  • Liquid Waste: If the compound is dissolved in organic solvents or aqueous buffers, store the liquid in a vented safety carboy. Self-Validating Rule: Never mix this waste stream with strong acids, bases, or heavy metal wastes, as catalytic degradation of the nitro group can pressurize the container.

Phase B: High-Temperature Incineration

The collected waste must be transferred to a licensed chemical destruction facility capable of managing NOx-generating materials.

  • Primary Combustion: The waste is injected into a rotary kiln or fluidized bed incinerator operating at temperatures exceeding 850°C (often up to 1100°C for nitroaromatics). This extreme heat is required to break the robust pyrazole ring.

  • Afterburner Treatment: Volatilized organic fragments pass through a secondary afterburner to ensure complete oxidation, preventing the formation of polycyclic aromatic hydrocarbons (PAHs).

  • Flue Gas Scrubbing: Because the combustion of nitropyrazoles inherently generates NOx, the facility must employ flue gas scrubbing (e.g., Selective Catalytic Reduction or wet alkaline scrubbers) to neutralize these acidic gases before atmospheric release[2].

Quantitative Data & Safety Summary

ParameterSpecification / GuidelineMechanistic Rationale
Primary Hazard Class Acute Toxicity (Oral), Eye/Skin IrritantROS/RNS generation leading to cellular oxidative stress and DNA damage.
Incompatible Materials Strong oxidizers, reducers, strong basesRisk of exothermic redox reactions or rapid salt-formation exotherms.
Thermal Decomposition NOx, CO, CO2 emissionsCleavage of the nitro group and pyrazole ring during combustion.
Spill Cleanup Wet suppression or HEPA vacuumPrevents aerosolization of cytotoxic dust into the respiratory tract.
Disposal Method High-temp incineration (>850°C) with scrubbingEnsures complete destruction of the energetic ring and neutralizes toxic NOx.

Waste Routing Visualization

The following diagram illustrates the strict logistical pathway required to safely neutralize 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid waste.

WasteDisposal Start Waste Generation: 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid Solid Solid Waste (Powder/Crystals/PPE) Start->Solid Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid Segregation Hazardous Waste Segregation (Strict isolation from oxidizers/reducers) Solid->Segregation Liquid->Segregation Incineration High-Temperature Incineration (>850°C with Secondary Afterburner) Segregation->Incineration Licensed Contractor Transport Scrubbing Flue Gas Scrubbing (NOx & VOC Neutralization) Incineration->Scrubbing Toxic Exhaust (NOx, CO) Disposal Safe Environmental Release & Inert Ash Landfilling Scrubbing->Disposal Cleaned Emission

Figure 1: End-to-end waste routing and thermal destruction workflow for nitropyrazole derivatives.

References

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. PubMed (NIH).[Link]

  • Integrated Pollution Prevention and Control (IPPC) Reference Document on Best Available Techniques in the Large Volume Organic Chemical Industry. European Union.[Link]

  • Incineration of Explosive Contaminated Soil as a Means of Site Remediation. Defense Technical Information Center (DTIC).[Link]

Sources

Handling

Personal protective equipment for handling 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling novel, highly functionalized pharmaceutical intermediates. 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling novel, highly functionalized pharmaceutical intermediates. 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is a complex molecule combining a benzoic acid moiety with a nitropyrazole ring. This structural profile presents a triad of operational hazards: dermal sensitization, potent systemic toxicity, and thermal/static sensitivity.

Because comprehensive toxicological data (such as a specific Occupational Exposure Limit, or OEL) is rarely available for novel intermediates, this compound must be handled under High-Potency Active Pharmaceutical Ingredient (HPAPI) protocols. By default, it is classified as an Occupational Exposure Band 3 (OEB 3) compound, requiring stringent primary containment and specialized Personal Protective Equipment (PPE)[1].

Below is the comprehensive technical and logistical guide for the safe handling, operational manipulation, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective PPE and containment strategy, we must first understand the causality of the chemical's hazards based on its structure:

  • Nitropyrazole Moiety (Systemic Toxicity): Nitroaromatic and nitropyrazole compounds are highly lipophilic, meaning they are rapidly absorbed through unprotected skin. Once absorbed, they undergo hepatic nitroreduction, forming reactive intermediates that oxidize hemoglobin (Fe²⁺ to Fe³⁺), leading to methemoglobinemia and cellular hypoxia[2].

  • Thermal & Static Sensitivity: Nitroaromatics possess inherent energetic potential. They can present a severe deflagration or explosion risk if subjected to static shock, friction, or rapid, uncontrolled heating[3].

  • Benzoic Acid Moiety (Irritation): The carboxylic acid functional group acts as a localized irritant to mucous membranes, eyes, and the respiratory tract if inhaled as a dust.

Toxicity A Dermal/Inhalation Exposure to Nitro-pyrazole B Systemic Absorption (High Lipid Solubility) A->B C Hepatic Nitroreduction (Reactive Intermediates) B->C D Hemoglobin Oxidation (Fe2+ → Fe3+) C->D E Methemoglobinemia & Cellular Hypoxia D->E

Mechanistic pathway of nitroaromatic-induced methemoglobinemia and cellular hypoxia.

Quantitative PPE and Containment Matrix

Engineering controls (primary containment) must always supersede PPE (secondary protection) when handling unclassified HPAPIs[4]. The following table summarizes the required logistical setup based on operational scale.

Operational ScaleMass HandledPrimary Engineering ControlRespiratory ProtectionDermal & Eye Protection
Analytical Lab < 10 mgVentilated Balance Enclosure (VBE)N95 or FFP3 RespiratorDouble Nitrile gloves, safety goggles, closed lab coat.
Preparative / Bench 10 mg – 100 gNegative Pressure Isolator (-0.05" H₂O)PAPR (if outside isolator)Inner Nitrile, Outer Neoprene gloves, Tyvek sleeves.
Pilot / Manufacturing > 100 gClosed-system transfer valves (CSTVs)Full-hood PAPR systemFull Tyvek suit, chemically resistant boots, double gloves.

Note: Latex gloves must never be used. Nitroaromatics and the organic solvents used to dissolve them easily permeate latex. Nitrile or Neoprene provides the necessary chemical resistance[5].

Step-by-Step Operational Methodology

The following protocol provides a self-validating workflow for weighing and transferring 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid. Every step is designed to mitigate dust generation and static discharge.

Phase 1: Pre-Operation Verification

  • Verify Containment: Check the magnehelic gauge on the negative pressure isolator. It must read between -0.05 to -0.10 inches of water. Causality: This ensures an inward velocity of air, preventing aerosolized nitropyrazole dust from breaching the containment zone.

  • Grounding: Ensure all balances and spatulas are electrically grounded. Use only anti-static, conductive spatulas (e.g., PTFE-coated or grounded stainless steel). Causality: Prevents static buildup that could ignite sensitive nitroaromatic dust clouds[3].

Phase 2: Execution 3. Donning PPE: Don inner nitrile gloves, a disposable Tyvek suit, and outer neoprene gloves. Inspect all gloves for micro-tears. 4. Material Introduction: Pass the sealed chemical container and the receiving vessel (e.g., a round-bottom flask) through the isolator airlock. Allow 3 minutes for the airlock to purge before opening the inner door. 5. Transfer: Open the container slowly to avoid pressure-release aerosolization. Weigh the required mass. 6. Solvent Wetting (Critical Step): Before removing the receiving vessel from the isolator, introduce a small volume of the reaction solvent (e.g., DMF or DMSO) to wet the powder. Causality: Wetting the powder eliminates the risk of dust inhalation during subsequent transport to the fume hood or reactor.

Phase 3: Decontamination 7. Wet Wiping: Wipe down the exterior of the receiving vessel and the balance with a solvent compatible with the compound (e.g., 70% Ethanol/Water) using lint-free cloths. Never use dry sweeping or vacuuming for nitroaromatic spills , as this disperses toxic dust and creates an explosion hazard[2].

Workflow A 1. Risk Assessment (Default OEB 3) B 2. Don PPE (PAPR, Double Gloves) A->B C 3. Primary Containment (Negative Pressure) B->C D 4. Anti-static Weighing C->D E 5. Wet Decontamination D->E F 6. Hazardous Waste Disposal E->F

Standard operating workflow for handling unclassified high-potency pharmaceutical intermediates.

Spill Response and Disposal Plan

Spill Response: If a spill occurs outside of primary containment:

  • Evacuate personnel from the immediate vicinity.

  • Don a Powered Air-Purifying Respirator (PAPR) and full chemical-resistant suit[4].

  • Gently cover the spilled powder with absorbent pads soaked in a mixture of water and a mild surfactant to suppress dust.

  • Carefully scoop the wetted material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Plan: Because of the biological activity and environmental persistence of pyrazole derivatives, this compound must not be disposed of in standard aqueous waste streams.

  • Solid Waste: All contaminated PPE, wipes, and empty containers must be double-bagged in 6-mil polyethylene bags, sealed, and labeled as "Toxic/Energetic Organic Solid Waste (Nitroaromatic)."

  • Destruction Method: The primary recommended disposal method is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers. Chemical degradation via strong acids or alkalis should be avoided, as nitroaromatics can undergo violent exothermic decomposition under these conditions[3].

References

  • PIC - Decision Guidance Document - Binapacryl (Nitroaromatic Toxicity Guidelines) Rotterdam Convention on the Prior Informed Consent Procedure URL: [Link]

  • High-Potency APIs: Containment and Handling Issues Pharmaceutical Technology URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Nitroaromatics ACS Publications URL: [Link]

  • The rules on HPAPI containment in high potent manufacturing Pharmaceutical Technology URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid
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4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid
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